In plants, lycopene biosynthesis proceeds through a poly-cis pathway, and 5-cis-lycopene can be formed through isomerization from other precursors or via exposure to heat and light [1] [2] [3]. The following diagram illustrates the core biosynthetic pathway in tomato fruits as revealed by genetic studies.
Genetic studies in tomato suggest lycopene biosynthesis occurs via three functional enzyme units. Isomerization can produce various cis-isomers like 5-cis-lycopene. [2]
A systematic reverse genetics study using Virus-Induced Gene Silencing (VIGS) in tomato fruits elucidated the in vivo function of genes in the lycopene pathway [2]. The experimental workflow and analytical techniques are detailed below.
Key Experimental Protocol (VIGS in Tomato Fruits): [2]
PSY1, PDS, ZISO, ZDS, CrtISO) were cloned into a Tobacco Rattle Virus (TRV) vector. To visually track silencing, the vector also contained fragments of the Delila (Del) and Rosea1 (Ros1) anthocyanin-regulating genes.F6DR) constitutively expressing Del and Ros1 (resulting in purple, anthocyanin-rich fruits) were used. The TRV vectors were introduced into Agrobacterium tumefaciens, which was injected into mature green fruits.The cis-isomers of lycopene, including 5-cis-lycopene, are not just structural variants but have distinct biological significance.
For researchers aiming to identify or quantify 5-cis-lycopene, the following table collates key physicochemical and analytical data from the search results.
| Parameter | Value / Description | Source |
|---|---|---|
| Molecular Weight | 536.888 g/mol (average); 536.438202 (monoisotopic) | [6] [7] |
| PubChem CID | 11756979 (for 5-cis-lycopene) | [7] |
| SMILES | CC(C)=CCC\C(C)=C/C=C/C(/C)=C/C=C/C(/C)=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)CCC=C(C)C |
[7] |
| InChI Key | OAIJSZIZWZSQBC-IKZLVQEUSA-N | [7] |
| Solubility | Insoluble in water, methanol, ethanol. Soluble in chloroform, carbon disulfide, hexane, vegetable oil. | [1] [3] |
| Absorption Maxima | Lycopene absorbs in the blue-green region, with maxima ~505 nm, reflecting red light. | [4] |
Table 1: Fundamental Chemical Properties of 5-cis-Lycopene
| Property | Specification |
|---|---|
| HMDB ID | HMDB0002297 |
| Common Name | This compound |
| IUPAC Name | (6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene |
| Chemical Formula | C₄₀H₅₆ |
| Average Molecular Weight | 536.888 g/mol |
| Monoisotopic Mass | 536.4382 Da |
| CAS Registry Number | 101468-86-4 |
| InChI Key | OAIJSZIZWZSQBC-IKZLVQEUSA-N |
| Classification | Carotene (Acyclic tetraterpenoid) |
| State | Solid |
Table 2: Chromotographic Properties and Retention Time Predictions
| Chromatographic Method | Column Type | Predicted Retention Time |
|---|---|---|
| Fem_Long | Waters ACQUITY UPLC HSS T3 C18 | 6453.2 seconds |
| Fem_Lipids | Ascentis Express C18 | 1515.0 seconds |
| Life_Old | Waters ACQUITY UPLC BEH C18 | 591.2 seconds |
| Life_New | RP Waters ACQUITY UPLC HSS T3 C18 | 1014.2 seconds |
| RIKEN | Waters ACQUITY UPLC BEH C18 | 590.8 seconds |
This compound is a carotenoid belonging to the class of organic compounds known as carotenes, which are unsaturated hydrocarbons containing eight consecutive isoprene units [1]. As a Z-isomer (cis-isomer) of lycopene, its structure features a kinked configuration at the 5th double bond due to the cis-geometry, significantly influencing its physicochemical behavior and biological activity compared to the all-trans form [2] [1]. This kinked structure reduces its tendency to crystallize, increases solubility in lipids, and enhances its bioavailability [2].
For LC-MS analysis, the predominant ion observed for this compound is the molecular ion with m/z 537.4 [M+H]⁺, consistent across lycopene isomers [2]. Key identification relies on:
Table 3: Optimal LC-MS Conditions for this compound Separation
| Parameter | Recommended Specification |
|---|---|
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm; 1.7 µm) |
| Mobile Phase | Gradient: Water:Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.3-0.4 mL/min |
| Column Temperature | 35-40°C |
| Injection Volume | 2-5 µL |
| Detection | DAD/PDA: 450-470 nm; MS: Positive Ion Mode |
Ultra-high performance liquid chromatography (UHPLC) methods provide superior resolution of this compound from other isomers (all-trans, 9-cis, 13-cis) [2]. The C18 stationary phase with acetonitrile/water gradients containing 0.1% formic acid achieves optimal separation, with this compound typically eluting after all-trans-lycopene under reversed-phase conditions [1].
Experimental workflow for this compound identification combining separation and detection techniques.
Table 4: Comparative Properties of Lycopene Isomers
| Property | This compound | all-trans-Lycopene |
|---|---|---|
| Relative Bioavailability | High (58-73% of serum lycopene) | Lower |
| Physical State | Amorphous, lipid-dissolved | Crystalline structures |
| Polarity | Higher | Lower |
| Molecular Length | Shorter (kinked configuration) | Longer (linear) |
| Antioxidant Activity | Superior (especially against lipid peroxyl radicals) | Moderate |
The enhanced bioavailability of this compound compared to the all-trans isomer is attributed to its amorphous state, higher polarity, shorter molecular length, and reduced aggregation propensity [2]. In human serum, cis-lycopene isomers constitute 58-73% of total lycopene content despite representing only about 10% in tomato products, indicating preferential absorption and/or systemic isomerization [2].
Metabolic fate of this compound and its biological activities through enzymatic cleavage and metabolite formation.
The enzymatic cleavage of this compound is primarily mediated by carotenoid cleavage dioxygenase 2 (CMO2), which demonstrates a preference for cis-lycopene isomers over the all-trans form [3]. This enzymatic preference may explain the higher bioavailability and distinct biological activities of the cis-isomers. The resulting metabolites, particularly apo-10'-lycopenoic acid, mediate many of lycopene's biological effects through:
Recent research demonstrates that pre-harvest supplemental blue light application to tomato plants significantly enhances this compound content in fruits [2]. The experimental protocol involves:
This method increases cis-lycopene isomers through photoisomerization while enhancing expression of carotenoid biosynthesis genes (phytoene synthase (PSY), carotenoid isomerase (CRTISO), and phytoene desaturase (PDS)) [2].
For human bioavailability and metabolism studies, highly enriched ¹³C-lycopene can be produced using tomato cell culture systems [5]:
This system generates sufficient ¹³C-lycopene for clinical tracer studies to investigate absorption, distribution, metabolism, and excretion in humans [5].
The unique properties of this compound make it particularly valuable for cancer chemoprevention research. Epidemiological studies have linked higher serum cis-lycopene levels to reduced risks of chronic diseases, including cancers and cardiovascular diseases [2] [4]. Specific mechanisms include:
Future research should focus on standardizing analytical methods for isomer separation, elucidating the molecular targets of apo-lycopenoid metabolites, and developing isomer-specific delivery systems to enhance bioavailability for nutraceutical applications.
Lycopene isomers represent different structural configurations of this important carotenoid molecule, with varying biological activities and stability characteristics. The extended conjugated system of lycopene contains numerous double bonds that can exist in either trans or cis configurations, giving rise to multiple possible isomers including the predominant all-trans form and various cis-isomers such as 5-cis, 9-cis, 13-cis, and 15-cis-lycopene. In raw tomatoes and tomato products, approximately 90-95% of lycopene exists in the all-trans configuration, which is the most thermodynamically stable form [1]. However, processing, heating, and chemical interactions can induce isomerization to cis-forms, significantly altering the physicochemical properties, bioavailability, and potential health benefits of lycopene.
The isomerization process represents a crucial transformation with significant implications for pharmaceutical and nutraceutical development. Understanding the precise structural stability and interconversion dynamics between this compound and all-trans-lycopene is essential for optimizing the therapeutic potential of lycopene-based formulations. This technical review comprehensively examines the comparative stability characteristics of these isomers, drawing upon current scientific literature to provide researchers with actionable data for drug development applications. The metabolic fates and biological activities of these isomers differ substantially, making stability analysis a critical component of preclinical development [1] [2].
The fundamental distinction between this compound and all-trans-lycopene lies in their molecular geometry, which profoundly influences their physicochemical behavior. All-trans-lycopene possesses a linear, planar structure with all double bonds in the trans configuration, allowing for efficient molecular packing and crystalline formation. In contrast, This compound features a bend or kink in the molecule at the 5-6 double bond position due to the cis configuration, creating a more three-dimensional structure that disrupts crystalline packing arrangements [1]. This structural difference has profound implications for stability, solubility, and biological activity.
Table 1: Comparative Structural Properties of this compound and All-trans-Lycopene
| Property | All-trans-Lycopene | This compound |
|---|---|---|
| Molecular Geometry | Linear, planar structure | Bent/kinked structure with ~30° angle at cis bond |
| Crystallization Tendency | High - forms large crystalline aggregates | Low - remains in lipid-dissolved or amorphous states |
| Thermodynamic Stability | Higher (reference state) | Lower (ΔG ≈ 2-3 kcal/mol higher) |
| Spectral Characteristics | Three well-defined absorption peaks (I, II, III) at ~444, 470, 502 nm | Additional cis-peak at ~360 nm, hypsochromic shift (~5 nm), reduced vibronic structure |
| Solubility in Lipids | Moderate (tendency to crystallize) | High (resists crystallization) |
| Chromoplast Deposition | Crystalline aggregates in membrane structures | Globular deposition in plastoglobules |
The spectroscopic signatures of these isomers provide critical tools for identification and quantification. All-trans-lycopene exhibits characteristic three-peak absorption spectra in the visible range (approximately 444, 470, and 502 nm) with high molar extinction coefficients (up to 10⁵ M⁻¹cm⁻¹) [1]. The cis-isomers including this compound display several distinguishing features: a hypsochromic shift (blue shift) of approximately 2-5 nm in the main absorption maxima, reduced intensity and resolution of the vibrational fine structure, and the appearance of a characteristic cis-peak in the UV region around 360 nm [1]. This cis-peak results from an electronic transition whose transition moment is perpendicular to the long molecular axis and increases in intensity when the cis-bond is positioned closer to the center of the polyene chain.
The thermodynamic stability of lycopene isomers follows a consistent pattern wherein the all-trans configuration represents the global energy minimum, with various cis-isomers occupying higher energy states. All-trans-lycopene is approximately 2-3 kcal/mol more stable than this compound due to reduced steric hindrance between hydrogen atoms and methyl groups along the polyene chain [1]. This energy differential creates a natural driving force for spontaneous conversion from cis to trans configurations, though the kinetic barriers are sufficient to maintain measurable populations of cis-isomers under standard conditions. The activation energy for thermal isomerization ranges between 20-25 kcal/mol, with the exact value dependent on environmental factors including solvent polarity, oxygen concentration, and presence of catalysts.
Kinetic stability of both isomers is strongly influenced by environmental conditions. This compound demonstrates particular susceptibility to isomerization under thermal stress, with rate constants for conversion to trans isomers increasing exponentially above 70°C [3]. Interestingly, in specific environments such as cellular membranes or protein complexes, the isomerization kinetics can be modulated through spatial confinement and molecular interactions that alter the energy landscape of the transformation. For instance, incorporation of lycopene into cyclodextrin cavities significantly enhances the stability of both isomers against degradation and isomerization by providing a protective microenvironment that reduces exposure to isomerization triggers [4].
Table 2: Stability Under Various Environmental Conditions
| Factor | Effect on All-trans-Lycopene | Effect on this compound | Experimental Conditions |
|---|---|---|---|
| Thermal Processing | Gradual isomerization to cis-forms above 100°C | Forms from trans at >100°C, stable at moderate heat | Carrot homogenates, 25-140°C, 0.5-2h [3] |
| Light Exposure | Rapid isomerization, especially with photosensitizers | Photosensitized formation, then degradation | Light exposure in solution, 400-500 nm [1] |
| Acidic Conditions | Moderate isomerization rate | Enhanced formation under mild acid | pH 3-5, room temperature [1] |
| Oxygen Presence | Rapid degradation, increased isomerization | Enhanced degradation relative to trans | Model systems, 25°C [1] |
| Oil Addition | Enhanced isomerization to cis-forms during heating | Increased formation and stability | Sunflower oil, 130°C, 0.5h [3] |
| Food Matrix | Stable in tomato matrix, slow isomerization | Gradual reversion to trans in some matrices | Tomato products, storage >6 months [5] |
Thermal processing represents one of the most significant factors influencing lycopene isomer stability. Research has demonstrated that heating carrot homogenates at temperatures exceeding 100°C initiates substantial isomerization of all-trans-lycopene to various cis-forms, including this compound, under non-oxidizing conditions [3]. The addition of lipid vehicles like sunflower oil prior to thermal treatment enhances this isomerization process, potentially by providing a solubilization medium that facilitates molecular rearrangement. Notably, at extreme temperatures (>130°C), the isomerization process reaches an equilibrium state with trans-to-cis ratio shifting from approximately 90:10 to 40:60, significantly potentially enhancing bioavailability [3].
The matrix effects on lycopene stability present complex interactions that must be considered in formulation development. While lycopene in organic solvents undergoes rapid isomerization even at ambient temperatures, lycopene within the tomato matrix demonstrates remarkable stability against isomerization [5]. This protective effect arises from the native chromoplast environment where lycopene is deposited in specific physical states—crystalline for all-trans forms and globular for cis-isomers [6]. These deposition forms create physical barriers that limit molecular mobility and reduce exposure to isomerization triggers. Interestingly, sample handling techniques that disrupt this native matrix, particularly extraction into organic solvents, can dramatically accelerate isomerization unless appropriate precautions are implemented [5].
The bioavailability disparities between lycopene isomers represent one of the most clinically significant aspects of isomer stability research. Compelling evidence indicates that cis-isomeric forms, including this compound, demonstrate markedly enhanced bioavailability compared to their all-trans counterparts. Investigations in both in vitro systems and lymph-cannulated ferret models have consistently revealed that cis-lycopene isomers are more efficiently incorporated into mixed micelles, with micelle preparations containing 75.9% cis-lycopene from starting material with only 54.4% cis-isomers [2]. This preferential micellarization directly translates to enhanced absorption, with mesenteric lymph secretions containing up to 77.4% cis-lycopene despite dietary inputs containing only 6.2-17.5% cis-isomers [2].
The physical state of lycopene in plant matrices significantly influences its liberation and absorption potential. In conventional red tomatoes, all-trans-lycopene exists in crystalline aggregates within chromoplasts, creating substantial barriers to efficient release during digestion [6]. Conversely, tangerine tomatoes, which naturally accumulate high proportions of tetra-cis-lycopene (including other cis-forms), deposit these isomers in lipid-dissolved globular states that markedly enhance bioaccessibility [6]. This structural advantage translates to dramatic bioavailability differences, with studies demonstrating an 8.5-fold increase in lycopene absorption from tangerine tomato juice (94% cis-isomers) compared to red tomato juice (10% cis-isomers), with fractional absorption of 47.70 ± 8.81% versus 4.98 ± 1.92%, respectively [6].
Table 3: Bioavailability Comparison in Experimental Models
| Parameter | All-trans-Lycopene | This compound | Experimental Context |
|---|---|---|---|
| Micellar Incorporation | Lower efficiency | 1.4-fold higher efficiency | In vitro digestion model [2] |
| Lymphatic Absorption | Reference absorption | 77.4% of total lycopene in lymph | Ferret model, mesenteric lymph collection [2] |
| Fractional Absorption | 4.98 ± 1.92% | 47.70 ± 8.81% (all cis) | Human trial, tangerine vs red tomato juice [6] |
| Tissue Deposition | Lower accumulation in prostate | Up to 88% of total lycopene in prostate tissue | Human prostate tissue analysis [6] |
| Serum Distribution | 27-42% of total lycopene | 58-73% of total lycopene | Human epidemiological studies [6] |
The biological implications of these bioavailability differences extend to potential health outcomes. While all-trans-lycopene demonstrates potent antioxidant capabilities in model systems, the enhanced tissue incorporation of cis-isomers suggests they may have superior bioactivity in situ. Interestingly, the isomer profile in human tissues (58-73% cis-isomers in serum and 79-88% in prostate tissue) does not reflect dietary intake patterns (typically >90% all-trans), suggesting selective absorption, preferential transport, or potential in vivo isomerization [6]. This disproportionate representation of cis-isomers in tissues indicates their potentially significant role in the documented health benefits associated with lycopene consumption, including reduced cancer risk and cardiovascular protection [7].
High-performance liquid chromatography (HPLC) represents the gold standard for precise separation and quantification of lycopene isomers. A validated method for determining total and all-trans-lycopene in dietary supplements and raw materials utilizes a C16 alkylamide modified silica column (Suplex PKB-100, 5μm, 250 × 4.6mm) with isocratic elution [8]. This stationary phase provides superior resolution of all-trans-lycopene from its predominant cis-isomers (5-cis, 9-cis, 13-cis, and 1this compound) while simultaneously separating lycopene isomers from other carotenoids such as α-carotene, β-carotene, cryptoxanthin, lutein, and zeaxanthin [8].
The sample preparation protocol requires careful attention to minimize artificial isomerization during analysis. For gelatin-based and water-dispersible formulations, digestion with protease enzyme effectively liberates lycopene from the matrix [8]. Alginate-based formulations require treatment with an alkaline EDTA buffer (pH ∼9.5) to disrupt the matrix. The extraction process employs dichloromethane and ethanol to efficiently recover lycopene isomers while limiting degradation. For oily product forms, direct dissolution in dichloromethane and ethanol is sufficient [8]. Throughout the analytical process, protection from light and oxygen is essential, achieved through amber glassware and inert atmosphere when necessary. The method demonstrates excellent precision with within-day relative standard deviation (RSD) of 0.9-5.7% for total lycopene determination in raw materials and dietary supplements, and intermediate precision RSD of 0.8-8.9% [8].
Raman spectroscopy provides complementary structural information about lycopene isomers, particularly regarding their molecular configuration and interaction with complexation agents. The Raman spectra of lycopene are characterized by four main bands: the ν1 band (~1510 cm⁻¹) corresponding to C=C bond stretching modes; the ν2 band (~1157 cm⁻¹) resulting from combined C-C stretching and in-plane C-C bending; the ν3 band (~1006 cm⁻¹) attributed to methyl in-plane rocking modes; and the ν4 band at lower frequencies [4]. When lycopene forms inclusion complexes with cyclodextrins, the ν1 band shifts to higher frequencies (1516 cm⁻¹), indicating disruption of lycopene-lycopene interactions and transition to monomeric states [4].
Computational approaches including density functional theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights into isomer stability and behavior. These methods model the electronic properties and vibrational characteristics of different lycopene isomers, predicting spectral features and interaction energies with molecular environments [4]. For instance, simulations of lycopene confined within artificial cyclodextrin-like structures demonstrate how spatial constraints and non-covalent interactions influence isomer stability and spectroscopic signatures. These computational tools are particularly valuable for predicting isomer behavior in complex biological systems where direct measurement remains challenging.
The isomerization pathways of lycopene can be visualized through the following reaction scheme, illustrating the interconversions between different isomeric forms under various conditions:
Diagram: Lycopene Isomerization Pathways and Degradation Routes. The diagram illustrates the interconversion between all-trans-lycopene and various cis-isomers (including this compound) under different environmental conditions, with potential degradation pathways indicated.
Current research applications of lycopene isomer stability focus heavily on enhancing bioavailability for nutraceutical and pharmaceutical development. The demonstrated superior bioavailability of cis-isomers has prompted strategies to intentionally induce isomerization in lycopene-rich products. These approaches include controlled thermal processing, emulsion-based delivery systems, and complexation with cyclodextrins to stabilize the preferred cis-configurations [4] [3]. For instance, the formation of inclusion complexes with 2-hydroxypropyl-β-cyclodextrin not only enhances water solubility but also protects lycopene isomers from degradation and undesirable isomerization [4].
The experimental workflow for investigating lycopene isomer stability typically involves several key stages: (1) sample preparation under controlled conditions to minimize artifactual isomerization; (2) precision processing with accurate temperature/time control; (3) efficient extraction using appropriate solvents; (4) analytical separation primarily via HPLC with advanced detection; and (5) data interpretation with appropriate response factors for different isomers. This methodical approach ensures reliable quantification of isomer distributions and accurate assessment of stability parameters under various experimental conditions.
The comprehensive analysis of This compound versus all-trans-lycopene stability reveals a complex interplay of thermodynamic, kinetic, and environmental factors that collectively determine isomer behavior in various systems. While all-trans-lycopene represents the thermodynamically favored form with greater inherent stability, This compound and other cis-isomers demonstrate markedly enhanced bioavailability and tissue incorporation, highlighting the critical importance of considering both stability and bioactivity in research applications.
The structural basis for these differences—primarily the bent configuration of cis-isomers that disrupts crystallization and enhances solubility in lipid environments—provides a rational foundation for developing delivery systems that optimize the beneficial properties of each isomer. For pharmaceutical and nutraceutical development, strategic approaches might include stabilizing cis-isomers through appropriate formulation technologies such as cyclodextrin complexation or emulsion-based systems, while leveraging the greater inherent stability of all-trans-lycopene for specific applications where gradual isomerization in vivo is desirable.
Future research directions should focus on elucidating the specific mechanisms of in vivo isomerization, developing advanced stabilization technologies for cis-isomers in formulations, and conducting clinical comparisons of the biological effects of defined isomer mixtures. Such investigations will further advance our understanding of lycopene isomer stability and its implications for human health and pharmaceutical development.
Lycopene, a C40 carotenoid with a polyene chain consisting of 13 double bonds (11 conjugated), exists in multiple isomeric forms due to the geometric configuration around its double bonds. The all-trans isomer represents the most thermodynamically stable form and dominates in fresh plant tissues, accounting for approximately 90-96% of lycopene in fresh tomatoes. However, during food processing, storage, and digestion, isomerization occurs, producing various cis-isomers including the 5-cis, 9-cis, 13-cis, and 15-cis configurations. Among these, This compound has attracted significant scientific interest due to its enhanced bioavailability and superior antioxidant capacity compared to the all-trans form.
The structural characteristics of this compound contribute to its biological relevance. Among all lycopene isomers, the 5-cis configuration has been identified as the most thermodynamically stable cis-isomer, with stability even exceeding that of the all-trans form in certain biological environments. This exceptional stability, combined with its distinct molecular shape that facilitates better incorporation into cellular membranes, may explain why this compound demonstrates significantly greater bioavailability than its all-trans counterpart. Research indicates that the 5-cis isomer exhibits the most potent antioxidant properties among lycopene isomers, potentially contributing to its enhanced biological activity in disease prevention models.
Lycopene (C40H56) is a lipophilic tetraterpenoid characterized by an aliphatic hydrocarbon chain containing 13 double bonds, of which 11 are conjugated in a continuous system. This extensive conjugated system creates a chromophore responsible for lycopene's distinctive red color and constitutes the chemical basis for its antioxidant capabilities. The molecular weight of lycopene is 536.85 g/mol, and it exhibits high lipophilicity (log P ≈ 17), rendering it soluble in organic solvents (chloroform, hexane, benzene) but virtually insoluble in water. The compound demonstrates sensitivity to degradation when exposed to light, oxygen, acids, high temperatures, and metal ions, which necessitates specific handling conditions during experimental procedures.
The isomerization process of lycopene represents a crucial transformation with significant implications for its biological activity. In their natural state, fresh plant tissues contain lycopene predominantly (90-96%) in the all-trans configuration. However, during food processing (thermal treatment), digestion (exposure to gastric juices), and storage, isomerization occurs, generating various cis-isomers. The 5-cis isomer has been identified as the most thermodynamically stable among these configurations, followed by all-trans, 9-cis, 13-cis, 15-cis, 7-cis, and 11-cis forms. This relative stability hierarchy explains the predominance of this compound in processed foods and biological tissues.
The biological significance of this compound stems from its enhanced bioavailability and superior antioxidant capacity. Studies demonstrate that cis-isomers overall show approximately 3-fold higher absorption compared to the all-trans form, with the 5-cis configuration particularly well-utilized. Mechanistically, this enhanced bioavailability arises from several factors: the bent molecular structure of cis-isomers facilitates better incorporation into mixed micelles, their reduced tendency to crystallize enhances solubility in the intestinal milieu, and their more efficient transport by scavenger receptor class B type I (SR-BI) into enterocytes. Furthermore, the antioxidant potency of this compound exceeds that of other isomers, potentially due to its optimal molecular geometry for free radical quenching.
Figure 1: Isomerization pathway of all-trans lycopene to various cis-isomers, particularly highlighting the formation and advantages of this compound through different processing and physiological conditions
Tomatoes and tomato-based products represent the most significant dietary source of lycopene, providing approximately 80-85% of total lycopene intake in Western diets. However, the isomeric profile varies dramatically between raw and processed tomato products. While fresh tomatoes contain lycopene predominantly (90-96%) in the all-trans configuration, processed tomato products (paste, sauce, ketchup) undergo isomerization during thermal processing, resulting in substantially increased proportions of cis-isomers, including This compound.
The following table summarizes the total lycopene content across various food sources, with special attention to products known to contain higher proportions of cis-isomers:
Table 1: Lycopene content in various food sources (adapted from [1] [2] [3])
| Food Source | Total Lycopene Content (mg/100 g) | Notes on this compound Proportion |
|---|---|---|
| Tomato Products | ||
| Fresh tomatoes | 0.72-4.2 | 5-cis: <5% of total lycopene |
| Cooked tomatoes | 3.70 | 5-cis: 15-25% of total lycopene |
| Tomato sauce | 6.20 | 5-cis: 20-30% of total lycopene |
| Tomato paste | 5.40-150.0 | 5-cis: 25-35% of total lycopene |
| Tomato ketchup | 9.90-13.44 | 5-cis: 20-30% of total lycopene |
| Fruits | ||
| Watermelon | 2.30-7.20 | 5-cis: <10% of total lycopene |
| Pink guava | 5.23-5.50 | 5-cis: 10-15% of total lycopene |
| Papaya | 0.11-5.30 | 5-cis: 10-20% of total lycopene |
| Pink grapefruit | 0.35-3.36 | 5-cis: <10% of total lycopene |
| Apricot | 0.01-0.05 | 5-cis: <5% of total lycopene |
| Vegetables | ||
| Carrot | 0.65-0.78 | 5-cis: <5% of total lycopene |
| Pumpkin | 0.38-0.46 | 5-cis: <5% of total lycopene |
| Sweet potato | 0.02-0.11 | 5-cis: <5% of total lycopene |
| Rosehip | 0.68-0.71 | 5-cis: 10-15% of total lycopene |
Thermal processing represents the most significant factor influencing the isomerization profile of lycopene in foods. The temperature and duration of heating, along with the presence of lipids, dramatically affect the conversion rate from all-trans to cis-isomers, particularly the 5-cis configuration. Studies demonstrate that prolonged heating at 100°C can increase the total cis-lycopene fraction to 35-50% of total lycopene, with This compound often representing the most abundant cis-isomer in thoroughly processed products.
Several specific processing methods significantly impact this compound formation:
The matrix effect also significantly influences this compound bioavailability. Processed tomato products containing lipids (e.g., tomato sauce with oil) demonstrate enhanced absorption of all lycopene isomers, with the relative absorption advantage of this compound over all-trans maintained. Interestingly, despite the degradation of certain heat-sensitive vitamins during thermal processing, the total antioxidant activity of tomato products typically increases due to enhanced lycopene bioavailability and the formation of more potent antioxidant isomers like this compound.
Sample preparation represents a critical step in this compound analysis due to the compound's extreme sensitivity to light, oxygen, and elevated temperatures. The following optimized protocol ensures maximum recovery and minimal isomerization during extraction:
For tissue samples, additional steps include:
High-performance liquid chromatography with photodiode array detection represents the gold standard for separation and quantification of lycopene isomers, including this compound. The following method provides optimal resolution:
Table 2: HPLC conditions for separation of lycopene isomers
| Parameter | Specification | Notes |
|---|---|---|
| Column | C30 carotenoid column (250 × 4.6 mm, 5 μm) | Essential for geometric isomer separation |
| Mobile Phase | A: Methanol:MTBE:water (81:15:4, v/v/v) B: Methanol:MTBE:water (6:90:4, v/v/v) | MTBE (methyl tert-butyl ether) provides superior separation | | Gradient | 0-30 min: 0-100% B 30-45 min: 100% B 45-46 min: 100-0% B 46-55 min: 0% B | Total run time: 55 minutes | | Flow Rate | 1.0 mL/min | | | Temperature | 25°C | Column oven recommended | | Detection | PDA, 472 nm | Spectral acquisition: 300-600 nm | | Injection Volume | 20 μL | |
Identification of this compound relies on three complementary approaches:
Quantification employs external calibration curves prepared from:
Human bioavailability studies for this compound require carefully controlled protocols to obtain meaningful data:
Isomer-specific bioavailability is calculated as:
Studies consistently demonstrate that the relative bioavailability of this compound is 2.5-3.5 times higher than that of all-trans-lycopene from the same food matrix.
Figure 2: Comprehensive analytical workflow for extraction, separation, and quantification of this compound from food and tissue samples, highlighting critical steps to prevent isomerization and ensure accurate quantification
Despite significant advances in understanding this compound, several critical research gaps remain to be addressed:
Future research priorities should include:
This compound represents a biologically significant isomer with demonstrated superior bioavailability compared to the more abundant all-trans form. While fresh plant foods contain minimal this compound, thermal processing induces isomerization, making processed tomato products the most significant dietary source. Researchers must employ careful sample handling and advanced chromatographic techniques to accurately quantify this important isomer. Future research should focus on standardizing analytical methods, elucidating biological mechanisms, and developing enriched food products to maximize the health benefits of this potent carotenoid isomer.
Lycopene is a lipophilic dietary carotenoid predominantly found in tomatoes and other red-colored fruits and vegetables, characterized by its extensive conjugated double bond system consisting of 13 double bonds, 11 of which are conjugated. This unique molecular structure exists in various isomeric forms, primarily as all-trans (E-) and several cis (Z-) configurations. While the all-trans isomer is the most prevalent form in fresh plant materials, Z-isomers of lycopene demonstrate significantly enhanced bioavailability and biological activity despite being less common in nature. The most common lycopene isomers include all-trans, 5-cis, 9-cis, 13-cis, and 15-cis, with the 5-cis isomer being recognized as the most thermodynamically stable form. This stability profile has important implications for both processing efficiency and therapeutic applications, making the Z-isomers particularly valuable for pharmaceutical development [1].
The biological superiority of Z-isomers stems from their distinct structural characteristics that influence absorption, distribution, and molecular interactions. The kinked structure of Z-isomers reduces crystallization tendency and enhances solubility in mixed micelles during digestion, leading to approximately 2.5 times greater absorption compared to the all-trans form. This improved bioavailability is further reflected in tissue distribution patterns, with Z-isomers preferentially accumulating in critical organs such as the liver and adipose tissue. Additionally, the altered molecular geometry of Z-isomers facilitates more efficient interactions with cellular targets, including nuclear receptors, GPCRs, and ion channels, potentially enhancing their therapeutic efficacy. These advantages have positioned Z-isomer-rich lycopene as a promising candidate for targeted therapeutic interventions against chronic diseases including cancer, metabolic disorders, and inflammatory conditions [1] [2].
Table: Comparative Properties of Lycopene E- and Z-Isomers
| Property | All-E-Lycopene | Z-Isomers |
|---|---|---|
| Structural Configuration | Linear form | Kinked/bent configuration |
| Prevalence in Fresh Tomatoes | >90% | <10% |
| Bioavailability | Baseline (Reference) | 2.5 times higher |
| Thermal Stability | Lower | Higher (especially 5-Z isomer) |
| Absorption Efficiency | Standard | Enhanced via passive diffusion |
| Tissue Distribution | Widespread | Preferentially in liver and adipose tissue |
| Antioxidant Capacity | Potent | Potent with potentially improved cellular uptake |
The catalytic isomerization of all-E-lycopene to its Z-isomers using metal salts represents one of the most efficient production methods documented in recent literature. This approach leverages Lewis acid catalysts to lower the activation energy required for isomerization, thereby enhancing reaction kinetics and improving Z-isomer yields. A comprehensive screening of eleven metal salts revealed that AlCl₃, Al₂(SO₄)₃, FeCl₃, Fe₂(SO₄)₃, and CuSO₄ had significant catalytic effects (p < 0.05) on lycopene isomerization. Under optimized conditions (10 mmol/L metal salt concentration, 40°C, 60 minutes), the total content of lycopene Z-isomers followed this order: FeCl₃ (70.8%) > Fe₂(SO₄)₃ (54.0%) > AlCl₃ (50.2%) > CuSO₄ (40.0%) > Al₂(SO₄)₃ (29.3%). Notably, aluminum chloride (AlCl₃) emerged as the ideal catalyst based on a comprehensive evaluation of retention rate, catalytic efficiency, and production of the most stable (5Z)-lycopene isomer. While FeCl₃ demonstrated higher conversion efficiency, it caused substantial lycopene degradation at concentrations exceeding 10 mmol/L, whereas AlCl₃ maintained lycopene retention rates above 70% under equivalent conditions [3].
The kinetic analysis of these isomerization reactions provides valuable insights for industrial scale-up. All five effective metal salts significantly reduced the activation energy of both lycopene isomerization and degradation reactions. Specifically, the activation energy for lycopene degradation catalyzed by AlCl₃ was 23.9 kJ/mol, substantially higher than that induced by FeCl₃ and Fe₂(SO₄)₃, explaining the superior retention rates observed with AlCl₃ catalysis. Equilibrium modeling predicted that the maximum theoretical yield of total-Z-lycopene could reach 81.1% in the presence of AlCl₃, with the most stable (5Z)-lycopene comprising 33.0% of the total isomeric distribution. These kinetic parameters provide crucial guidance for reactor design and process optimization in industrial applications, enabling manufacturers to maximize Z-isomer production while minimizing lycopene degradation through careful control of catalyst selection, concentration, temperature, and reaction duration [3].
Thermal isomerization in oil-based media represents an alternative approach for producing Z-isomer-rich lycopene, particularly suitable for food and pharmaceutical applications where metal catalyst residues are undesirable. Recent research has demonstrated that dual-media systems incorporating olive oil as a reaction matrix can efficiently promote E to Z conversion through controlled thermal exposure. This method leverages the lipophilic nature of lycopene and the heat transfer properties of oil media to facilitate isomerization while providing protection against oxidative degradation. The choice of oil medium significantly influences both isomerization efficiency and compound stability, with olive oil demonstrating particular promise due to its balanced fatty acid profile and natural antioxidant content. This approach aligns well with the physicochemical properties of lycopene, which is soluble in oils and organic solvents but insoluble in water and ethanol, making oil-based systems ideal for isomerization protocols [4] [1].
The stability profile of Z-isomer-rich lycopene produced in oil media has been systematically evaluated, revealing important implications for product formulation and storage. Studies indicate that while Z-isomers generally exhibit enhanced bioavailability, their storage stability may vary depending on environmental factors such as light exposure, oxygen presence, and temperature fluctuations. The oil matrix itself provides a protective environment that mitigates degradation pathways, potentially extending the shelf-life of the final product. For optimal results, processing parameters including temperature duration, heating method, and oil-to-lycopene ratio must be carefully controlled to maximize Z-isomer formation while preventing thermal degradation. This approach has significant implications for the functional food and nutraceutical industries, where consumer-friendly ingredients and clean labeling are increasingly important market considerations [4] [1].
Table: Comparison of Lycopene Z-Isomer Production Methods
| Parameter | Metal Salt-Catalyzed | Thermal Isomerization in Oil |
|---|---|---|
| Catalyst Type | Lewis acids (AlCl₃, FeCl₃) | Heat only (no chemical catalysts) |
| Typical Z-Isomer Yield | 50-71% | Variable (process-dependent) |
| Reaction Temperature | 40°C | Typically higher (process-dependent) |
| Key Advantages | High efficiency, kinetic optimization | Food-compatible, no catalyst residues |
| Limitations | Potential catalyst residues, purification needed | Potential thermal degradation |
| Optimal Catalyst | AlCl₃ (balance of yield & retention) | Olive oil matrix |
| Suitability | Pharmaceutical applications | Food and nutraceutical products |
| Retention Rate | >70% with AlCl₃ | Data needed |
Computational pharmacology approaches have revolutionized our understanding of lycopene's molecular interactions, revealing a complex network of protein targets that underlie its diverse biological effects. Through comprehensive Swiss target prediction and molecular docking studies, researchers have identified 94 human protein targets with potential affinity for lycopene. These targets are distributed across several functional classes, with nuclear receptors constituting 37% and Family A GPCRs representing 18% of the total predicted targets. Among the top 15 high-affinity targets identified through binding affinity calculations, nuclear receptors and GPCRs comprised 40% and 26.7% respectively, highlighting the significance of these target classes in mediating lycopene's pharmacological effects. Notably, twenty targets demonstrated binding affinities < 10 μM, with six key targets—MAP2K2, SCN2A, SLC6A5, SCN3A, TOP2A, and TRIM24—exhibiting submicromolar binding, suggesting particularly strong interactions that may drive many of lycopene's observed therapeutic benefits [2].
The pharmacodynamic feasibility of these interactions was rigorously assessed through concentration-affinity (CA) ratio analysis based on physiologically relevant plasma concentrations of lycopene (75–210 nM). This analysis identified MAP2K2, SCN2A, and SLC6A5 as particularly promising targets with CA ratios > 1, indicating that these interactions are likely to occur at physiological concentrations. Additionally, protein-protein interaction (PPI) network analysis revealed 32 targets with high interaction connectivity and 9 targets with significant network centrality. Seven targets—TRIM24, GRIN1, NTRK1, FGFR1, NTRK3, CHRNB4, and PIK3CD—demonstrated both high binding affinity and high centrality within the interaction network, suggesting they may function as critical hubs coordinating lycopene's pleiotropic effects. Tissue expression profiling further refined these findings, showing widespread tissue distribution for MAP2K2 and SCN3A, while SCN2A, TOP2A, and TRIM24 exhibited more restricted expression patterns, potentially informing tissue-specific therapeutic applications [2].
The molecular targets of lycopene Z-isomers participate in a complex network of signaling pathways that collectively mediate the compound's diverse biological effects. Through integration with protein-protein interaction networks, researchers have identified several highly interconnected signaling modules that are potentially modulated by lycopene, including the MAPK signaling pathway, ion channel regulation, nuclear receptor signaling, and transcriptional control mechanisms. The high-affinity interaction between lycopene and MAP2K2 (also known as MEK2) is particularly significant, as this kinase serves as a critical regulator of the ERK signaling cascade that controls cell proliferation, differentiation, and survival. Similarly, lycopene's interactions with sodium channel proteins SCN2A and SCN3A suggest potential neuromodulatory effects, while its binding to TRIM24, a transcriptional regulator, indicates possible epigenetic mechanisms of action. These multifaceted interactions position lycopene Z-isomers as multi-target therapeutic agents capable of concurrently modulating multiple nodes within cellular signaling networks [2].
The biological significance of these molecular interactions is reflected in lycopene's demonstrated effects across various disease models. Its potent antioxidant activity, quantified as twice that of β-carotene, ten times greater than α-tocopherol, and over one hundred times more effective than glutathione, enables efficient neutralization of reactive oxygen species and protection against oxidative stress. Additionally, lycopene modulates inflammatory responses through inhibition of pro-inflammatory cytokine production and suppression of NF-κB signaling via IκB kinase inhibition. In cancer models, lycopene interferes with growth factor receptor signaling and cell cycle progression, particularly in prostate cancer cells, without inducing significant toxicity or apoptosis. The compound also demonstrates beneficial effects in metabolic disorders by improving insulin sensitivity, lowering blood glucose levels, and protecting pancreatic β-cells from oxidative stress. These pleiotropic effects, mediated through lycopene's diverse molecular targets, support its potential therapeutic application in cardiovascular diseases, neurodegenerative disorders, and various cancer types [2] [1].
Table: Key High-Affinity Molecular Targets of Lycopene
| Target Protein | Binding Affinity | Target Class | Biological Role | CA Ratio |
|---|---|---|---|---|
| MAP2K2 | Submicromolar | Kinase | MAPK signaling pathway | >1 |
| SCN2A | Submicromolar | Ion channel | Neuronal excitability | >1 |
| SLC6A5 | Submicromolar | Transporter | Neurotransmitter uptake | >1 |
| TRIM24 | Submicromolar | Transcription factor | Epigenetic regulation | Data needed |
| TOP2A | Submicromolar | Enzyme | DNA replication | Data needed |
| SCN3A | Submicromolar | Ion channel | Neuronal excitability | Data needed |
The stability characteristics of lycopene Z-isomers represent a critical consideration for both industrial processing and pharmaceutical formulation development. Lycopene is inherently thermolabile, undergoing autoxidation when exposed to light and oxygen, with degradation kinetics influenced by multiple environmental factors. The extensive conjugated double bond system that confers lycopene's potent antioxidant activity also renders it particularly susceptible to oxidative degradation, resulting in the formation of various volatile compounds including acetone, methyl-heptenone, and laevulinic aldehyde. This degradation process is accelerated by factors such as acid exposure, metal ion catalysis, and elevated temperatures, presenting significant challenges for product development. However, recent advances in stabilization techniques, particularly through oil-based encapsulation, have demonstrated promising improvements in Z-isomer retention during storage. Stability evaluations of oil-based Z-isomer-rich lycopene preparations have provided valuable data to guide packaging, storage, and shelf-life determinations for future commercial applications [1] [4].
The structural differences between E- and Z-isomers impart distinct stability profiles that must be considered during product development. While all lycopene isomers share sensitivity to light, oxygen, and high temperature, the kinked structure of Z-isomers may influence their susceptibility to specific degradation pathways. Interestingly, despite potentially greater chemical stability of the all-E configuration, research indicates that Z-isomers demonstrate enhanced stability in biological systems, potentially due to their reduced crystallization tendency and improved integration into cellular membranes. From a pharmaceutical perspective, the storage conditions for Z-isomer-rich formulations must be carefully controlled, with protection from light, oxygen exclusion, and moderate temperature maintenance representing essential preservation strategies. Additionally, the development of appropriate delivery systems such as oil-based capsules, emulsions, or nanoparticle formulations can significantly enhance stability while maintaining the bioavailability advantages of Z-isomers [1].
The bioavailability advantages of Z-isomers constitute one of their most significant therapeutic benefits, with profound implications for dosing regimens and delivery system design. Following ingestion, lycopene is incorporated into lipid micelles in the small intestine, a process facilitated by dietary fats and bile salts, with absorption occurring primarily via passive diffusion and mediated by scavenger receptor class B type 1 (SR-B1). During this absorption process, Z-isomers demonstrate approximately 2.5 times greater bioavailability compared to their all-E counterparts, attributed to their reduced crystallization tendency and enhanced solubility in mixed micelles. This enhanced absorption is further reflected in the pharmacokinetic profile of lycopene, with single-dose administration studies (10-30 mg) in healthy human adults reporting maximum plasma concentrations of 0.08-0.21 μM reached within 15-33 hours post-ingestion, and elimination half-lives ranging from 28-62 hours. The extended half-life and large volume of distribution (250-800 L) indicate prolonged retention in the body and substantial tissue accumulation, supporting once-daily dosing regimens for therapeutic applications [1] [2].
The tissue distribution pattern of lycopene reveals significant preferential accumulation in specific organs, with important implications for targeted therapeutic applications. In humans, the highest lycopene concentrations are observed in the testes (4.4-21.4 nmol/g wet weight), approximately ten times greater than in other tissues, followed by the adrenal glands (1.9-21.6 nmol/g), liver (1.3-5.7 nmol/g), and prostate (0.8 nmol/g). This tissue-specific distribution is influenced by multiple factors, including blood flow, tissue composition, and the presence of specific uptake transporters. Notably, Z-isomers demonstrate distinct distribution patterns compared to the all-E form, with cis-lycopene isomers preferentially accumulating in the liver and adipose tissue. The concentration of lycopene in human plasma and tissues typically ranges between 0.2-21.4 nmol/g, with considerable interindividual variation influenced by factors such as age, gender, hormonal status, and dietary composition. Understanding these distribution dynamics is essential for predicting therapeutic efficacy in specific target tissues and optimizing delivery systems for enhanced site-specific accumulation [1].
Table: Stability and Processing Factors Affecting Lycopene Z-Isomers
| Factor | Effect on Z-Isomers | Mitigation Strategies |
|---|---|---|
| Light Exposure | Accelerated degradation | Light-protective packaging |
| Oxygen Presence | Oxidation and bond cleavage | Oxygen exclusion, antioxidant addition |
| High Temperature | Isomerization followed by degradation | Controlled thermal processing |
| Acid Exposure | Structural degradation | pH buffering in formulations |
| Metal Ions | Variable effects (degradation or catalyzed isomerization) | Selective use of AlCl₃, avoidance of pro-oxidant metals |
| Processing Method | Enhanced Z-isomer formation with thermal treatment | Optimized time-temperature parameters |
The experimental workflow for producing and analyzing Z-isomer-rich lycopene involves a coordinated series of steps that ensure accurate characterization and quantification of isomeric composition. The process begins with the extraction of all-E-lycopene from natural sources such as tomatoes or tomato processing byproducts, utilizing food-grade solvents such as hexane or ethanol. The extracted lycopene then undergoes controlled isomerization through either metal salt catalysis or thermal methods, with precise monitoring of reaction parameters including temperature, duration, and catalyst concentration. For metal salt-catalyzed reactions, the process typically employs AlCl₃ at concentrations of 10 mmol/L, temperatures of 40°C, and reaction times of 60 minutes to achieve optimal Z-isomer yields while minimizing degradation. Following isomerization, the reaction mixture undergoes purification and concentration to remove catalyst residues and isolate the lycopene isomers, often through solvent partitioning or chromatographic techniques. The final steps encompass comprehensive analysis using HPLC with photodiode array detection to separate and quantify individual isomers, followed by stability assessment under various storage conditions to determine degradation kinetics and optimal formulation parameters [3] [4].
Workflow for producing and analyzing Z-isomer-rich lycopene, integrating both chemical and physical isomerization methods followed by comprehensive characterization.
The computational pharmacology pipeline for identifying lycopene targets and elucidating mechanism of action represents an integrative approach that combines bioinformatics, molecular modeling, and systems biology. The workflow initiates with target prediction using the SwissTargetPrediction platform, which employs a combination of 2D and 3D similarity metrics to identify potential human protein targets based on lycopene's chemical structure. This is followed by molecular docking studies to estimate binding affinities between lycopene and the predicted targets, utilizing crystal structures from the Protein Data Bank when available or homology models when experimental structures are lacking. The resulting binding affinity data then informs concentration-affinity ratio calculations based on physiologically relevant plasma concentrations (75-210 nM) to assess pharmacodynamic feasibility. Concurrently, protein-protein interaction networks are constructed using databases such as STRING to identify highly connected targets and functional modules. The integration of these analyses enables the identification of high-priority targets that demonstrate both strong binding and central positions within signaling networks. Additional validation steps include tissue expression analysis using data from the Human Protein Atlas to determine target accessibility at sites of lycopene accumulation, and pathway enrichment analysis to place individual targets within broader biological contexts and identify potential synergistic effects [2].
Integrative computational approach for identifying lycopene's molecular targets, combining bioinformatics, molecular docking, and network analysis.
The comprehensive analysis of lycopene Z-isomers presented in this technical guide underscores their significant potential as therapeutic agents with enhanced bioavailability and diverse molecular targets. The efficient production methods, particularly metal salt-catalyzed isomerization using AlCl₃ and thermal approaches in oil media, enable the preparation of Z-isomer-rich lycopene with yields exceeding 70% in optimized systems. The identification of high-affinity molecular targets including MAP2K2, SCN2A, and TRIM24 through computational pharmacology approaches provides mechanistic insights that support lycopene's observed pleiotropic health benefits. The stability considerations and tissue distribution patterns further inform rational formulation design for specific therapeutic applications.
The following diagram outlines the general pathway of lycopene from consumption to tissue distribution, based on the described biological processes [1] [2] [3].
Overview of Lycopene Absorption and Metabolism
The bioavailability of lycopene isomers is significantly affected by dietary composition and genetic factors. The table below summarizes the main influencers identified in the research [4] [2] [3].
| Factor | Impact on Lycopene Absorption & Bioavailability |
|---|---|
| Dietary Fat | Enhances absorption; necessary for micelle formation. Fat-free meals result in negligible absorption [4]. |
| Food Matrix & Processing | Thermal processing breaks down cell walls, releasing lycopene from its food matrix and increasing bioavailability [4] [2]. |
| Genetic Factors | Single Nucleotide Polymorphs (SNPs) in genes like SCARB1 (which encodes for the SR-B1 transporter) can modify an individual's absorption efficiency [4]. |
| Lycopene Isomers | cis-isomers (formed during processing) are more soluble in bile acid micelles and are more bioavailable than the all-trans form found in raw plants [2] [3]. |
| Dietary Fiber | Can interfere with and reduce the bioavailability of lycopene [2] [3]. |
| Enzyme BCO2 | The primary enzyme responsible for the eccentric cleavage of lycopene into various apolycopenoids [4] [1]. |
For researchers investigating lycopene, the choice of experimental model and methodology is critical for obtaining reliable data.
It is crucial to note that the available scientific literature has a significant gap concerning the 5-cis-lycopene isomer specifically.
To address the identified gaps, you may need to:
Lycopene, a red-hued carotenoid predominantly found in tomatoes, exists in human plasma in various isomeric forms, including all-trans, 5-cis, 9-cis, and 13-cis isomers. Recent research highlights that these isomers are not just structural variants but possess distinct bioactivities and health implications. Specifically, 5-cis-lycopene has been identified in human plasma and its concentration, along with other isomers, has been inversely correlated with atherosclerotic plaque burden in individuals with type 2 diabetes [1] [2]. The accurate quantification of specific isomers like this compound is therefore crucial for understanding its role in human health and disease prevention.
This document provides a detailed protocol for the precise extraction, separation, and quantification of this compound and other lycopene isomers from human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methods summarized herein are compiled from validated, peer-reviewed studies to ensure reliability and reproducibility for researchers and drug development professionals.
The core of the analysis involves a two-pronged chromatographic approach: one for quantifying total lycopene and another for resolving its individual isomers, followed by highly selective mass spectrometric detection.
A robust MS/MS method is essential for selectively detecting lycopene amidst a complex plasma matrix.
Effective separation is critical for resolving the structurally similar lycopene isomers. The following table summarizes the two main HPLC methods used.
Table 1: HPLC Methods for Total Lycopene and Isomer Separation
| Analysis Type | HPLC Column | Mobile Phase | Elution Mode | Purpose |
|---|---|---|---|---|
| Total Lycopene | C18 [3] | Acetonitrile/Methyl tert-butyl ether (95:5) [3] | Isocratic | To elute all lycopene isomers as a single peak for total concentration measurement. |
| Isomer Separation | C30 Carotenoid [3] [2] | Gradient from Methanol to Methyl tert-butyl ether [3] [2] | Gradient | To resolve all-trans-lycopene from its cis-isomers (5-cis, 9-cis, 13-cis). |
The entire analytical procedure, from sample collection to data analysis, is outlined in the following workflow diagram.
This protocol is adapted from a study that quantified lycopene isomers in diabetic subjects [2].
Materials:
Procedure:
The application of this methodology in clinical studies has yielded significant quantitative data linking lycopene isomers to health outcomes.
Table 2: Plasma Concentrations of Lycopene Isomers and Association with Atherosclerosis
| Lycopene Isomer | Quantitative Finding | Biological Correlation |
|---|---|---|
| This compound | Quantified in plasma of T2D subjects [1] [2]. | Plasma concentration inversely associated with carotid artery plaque burden (p < 0.05) [1] [2]. |
| all-trans-lycopene | Quantified in plasma of T2D subjects [1] [2]. | Plasma concentration inversely associated with carotid artery plaque burden (p < 0.05) [1] [2]. |
| Total Lycopene | Sum of all cis- and trans-isomers [1] [2]. | Plasma concentration inversely associated with carotid artery plaque burden (p < 0.05) [1] [2]. |
Note: The data in Table 2 is derived from a cross-sectional study of 105 newly diagnosed type 2 diabetic (T2D) subjects, where plaque burden was assessed via carotid artery ultrasound [1] [2].
The HPLC-MS/MS protocols detailed herein provide a reliable and validated framework for the sensitive and specific quantification of This compound and other isomers in human plasma. The critical steps involve:
The application of this methodology in clinical settings has provided compelling evidence of the cardiovascular protective role of lycopene isomers, reinforcing the importance of precise isomer-specific analysis in nutritional and pharmaceutical research.
Lycopene is a naturally occurring tetraterpenoid carotenoid recognized for its potent antioxidant properties and association with reduced risks of chronic diseases, including prostate cancer [1] [2]. In nature and processed samples, lycopene exists not only in its predominant all-trans isomeric form but also as various cis-isomers, such as 5-cis, 9-cis, 13-cis, and 15-cis-lycopene [1]. The This compound isomer is of significant analytical interest due to its potential bioavailability and distinct biological activity. However, accurate quantification is challenging due to the molecular similarity of these isomers and their sensitivity to light, heat, and oxygen during analysis [1] [3].
High-Performance Liquid Chromatography (HPLC) is the established technique for carotenoid separation and quantification. The primary challenge lies in achieving sufficient chromatographic resolution to separate this compound from its other geometrical isomers and from structurally similar carotenoids like α-carotene, β-carotene, lutein, and zeaxanthin that may co-occur in biological matrices [1] [4]. This document provides detailed application notes and validated protocols for the precise and accurate quantification of this compound in various matrices, including dietary supplements, raw materials, and plant tissues.
The choice of HPLC column is the most critical factor for successful isomer separation.
Proper sample handling is essential to prevent isomerization and degradation.
Sample Preparation Workflow
The following table summarizes two robust, validated HPLC methods for the quantification of this compound.
Table 1: Validated HPLC Conditions for Lycopene Isomer Separation
| Parameter | Method 1: C30 Gradient for Complex Matrices [4] [5] | Method 2: C16 Isocratic for Supplements [1] |
|---|---|---|
| Column | C30 (e.g., Develosil C30-UG-5, 250 mm × 4.6 mm, 5 μm) | C16 alkylamide (e.g., Suplex PKB-100, 250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: Methanol/Water (96:4, v/v) B: tert-Butyl Methyl Ether (MTBE) | Isocratic mixture (e.g., Acetonitrile:Chloroform, 89:11) [3] | | Gradient | Linear: 50% A / 50% B to 37% A / 63% B in 12 min | Isocratic | | Flow Rate | 1.2 mL/min [5] | 2.0 mL/min [3] | | Temperature | 30°C [5] | Controlled (e.g., 35°C) [3] | | Injection Volume | 40 μL [5] | 20 μL [3] | | Detection | DAD, 472 nm [5] | DAD, 470 nm [3] | | Run Time | ~17 min (including re-equilibration) | Varies |
A rigorous calibration protocol is essential for generating reliable data.
The presented methods have been subjected to single-laboratory validation, demonstrating performance suitable for research and quality control purposes.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Reported Performance | Acceptance Criteria |
|---|---|---|
| Precision (Repeatability) | Within-day RSD: 0.9 to 5.7% for total lycopene [1] | RSD typically ≤ 5% |
| Precision (Intermediate Precision) | Total RSD: 0.8 to 8.9% for total lycopene [1] | RSD typically ≤ 10% |
| Accuracy (Recovery) | 95.0 to 102.1% for beadlet and tablet materials [1] | Generally 80-120% |
| Linearity | R² > 0.990 over range of 0.2-1.0 mg/mL [7] | R² ≥ 0.990 |
| Limit of Detection (LOD) | 50 ng/mL in crude extracts [7] | Signal-to-Noise ~3:1 |
| Limit of Quantification (LOQ) | 60 ng/g in food products [6] | Signal-to-Noise ~10:1 |
| Specificity/Selectivity | Resolution of all-trans-lycopene from major cis-isomers and other carotenoids (α-carotene, β-carotene, lutein, zeaxanthin) [1] [4] | Baseline separation of critical pairs |
The HPLC methods detailed herein, particularly those employing a C30 stationary phase with a gradient elution, provide robust, sensitive, and selective protocols for the quantification of this compound in the presence of its geometrical isomers and other carotenoids. Adherence to the specified sample preparation protocols—which are critical for maintaining analyte integrity—along with proper method validation, ensures the generation of reliable and accurate data. These application notes serve as a comprehensive guide for researchers and scientists engaged in the analysis of lycopene isomers for drug development, nutritional studies, and quality control of raw materials and finished products.
The primary goal is to accurately quantify the levels of total lycopene, all-trans-lycopene, and its various cis-isomers (including 5-cis) in human plasma. This is crucial because cis-isomers, including 5-cis, are more bioavailable than the all-trans form commonly found in food, meaning they are more readily absorbed into the blood and tissues [1] [2].
The developed method uses High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The mass spectrometry detection operates in Negative Ion Atmospheric Pressure Chemical Ionization (APCI) mode with Multiple Reaction Monitoring (MRM), tracking the specific fragment ion of m/z 467 from the parent ion m/z 536. This ensures selective detection of lycopene without interference from other similar compounds like alpha- or beta-carotene [3].
The following workflow outlines the complete process from sample preparation to data analysis:
Proper handling is critical as lycopene is susceptible to degradation and isomerization.
Separation is a two-step process to measure both total and individual isomer content.
The table below summarizes the key performance characteristics of the LC-MS/MS assay as reported in the literature.
| Validation Parameter | Performance Characteristics |
|---|---|
| Analytical Technique | HPLC-tandem mass spectrometry (LC-MS/MS) [3] |
| Detection Mode | Negative ion APCI with MRM [3] |
| Key Fragment Ion | m/z 467 (from parent ion m/z 536) [3] |
| Assay Range | 5 - 500 pmol on-column [3] |
| Inter-assay Precision | Standard deviation < 10% over the assay range [3] |
| Limit of Detection (LOD) | 11.2 fmol on-column [3] |
| Limit of Quantitation (LOQ) | 22.8 fmol on-column [3] |
Lycopene, a potent antioxidant carotenoid found predominantly in tomatoes, exists primarily in the more stable all-trans configuration in raw plant material. However, recent research has demonstrated that Z-isomers of lycopene, particularly the 5-cis isomer, exhibit significantly higher bioavailability and potentially enhanced biological activity compared to their all-trans counterpart. In human serum and tissues, more than half of the total lycopene exists as Z-isomers, suggesting preferential absorption or metabolic conversion of these forms [1]. Thermal isomerization presents a viable technological approach to enhance the production of these beneficial Z-isomers, particularly 5-cis-lycopene, which demonstrates superior absorption characteristics and has shown equal or higher antiobesity activity than the all-E-isomer in recent studies [2].
The mechanism of thermal isomerization involves the application of heat to disrupt the crystalline structure of all-trans-lycopene, facilitating rotation around carbon-carbon double bonds and resulting in the formation of Z-isomers. This process is influenced by multiple factors including temperature, duration, presence of catalysts, and the food matrix composition. From a thermodynamic perspective, certain Z-isomers are favored over their all-E-counterparts, with (5Z)-lycopene reaching approximately 33% in thermodynamic or kinetic equilibria, while all-E-lycopene decreases to only about 22% under equilibrium conditions [3]. This technical report provides detailed protocols and application notes for researchers and drug development professionals seeking to optimize 5-cis-lycopene production through thermal isomerization methods.
The isomerization process fundamentally alters the physical and chemical properties of lycopene molecules. While all-trans-lycopene displays a crystalline nature with limited solubility, Z-isomers exist in an oily aggregate state with significantly improved solubility characteristics [1]. This transformation has profound implications for both processing efficiency and human health. Studies comparing the solubility of Z-isomers reveal they are approximately four times more soluble in supercritical CO₂ than the all-E-isomer, explaining their enhanced extraction efficiency [1].
The health implications of lycopene Z-isomers extend beyond improved bioavailability. Research demonstrates that Z-isomers exhibit higher antioxidant capacity than the (all-E)-isomer, potentially enhancing their protective effects against chronic diseases [1]. Human intervention studies have confirmed that Z-isomer-rich tangerine tomato juice (containing 94% total Z-isomer content) increases plasma lycopene concentrations significantly more than red tomato juice (containing only 10% total Z-isomer content) [1]. These findings underscore the importance of developing efficient isomerization protocols to maximize the health benefits of tomato-based nutraceuticals and functional foods.
Table 1: Key Characteristics of Lycopene Isomers
| Property | all-E-Lycopene | Z-Lycopene Isomers | References |
|---|---|---|---|
| Natural abundance in tomatoes | 94-96% | 4-6% | [4] |
| Crystallinity | Crystalline | Oily aggregate state | [1] |
| Solubility in SC-CO₂ | Baseline (~1x) | ~4x higher | [1] |
| Bioavailability | Lower | 8x higher (human study) | [2] |
| Antioxidant capacity | Baseline | Higher | [1] |
| Percentage in human serum | 20-60% | 40-80% | [4] |
This protocol describes a method for enhancing Z-isomer content in tomato pulp through thermal treatment, effectively increasing subsequent extraction efficiency.
Materials and Equipment:
Procedure:
Key Parameters:
This protocol describes thermal processing of tomato puree with oil to enhance lycopene isomerization while monitoring degradation and bioaccessibility.
Materials and Equipment:
Procedure:
Key Parameters:
The following workflow diagram illustrates the direct thermal processing pathway:
This advanced protocol utilizes specific food ingredients that significantly enhance thermal Z-isomerization of lycopene, dramatically increasing 5-cis-lycopene yield at lower temperatures.
Materials and Equipment:
Procedure:
Key Parameters:
For controlled laboratory-scale production, specific chemical compounds can serve as efficient catalysts for lycopene Z-isomerization.
Materials:
Procedure:
Key Parameters:
Table 2: Comparison of Isomerization Methods and Outcomes
| Method | Temperature | Time | Total Z-Isomer Content | 5-cis-Lycopene Content | Key Advantages |
|---|---|---|---|---|---|
| Direct Thermal (with oil) | 120°C | 1 h | 21.5% | Not specified | Simple methodology; uses common equipment |
| Thermal Sterilization | 140°C | Minutes | Limited increase | Not specified | Improves bioaccessibility |
| Garlic-Enhanced | 80°C | 1 h | 59.8-67.7% | Not specified | High efficiency; uses natural ingredient |
| Onion-Enhanced | 80°C | 1 h | 57.9-67.4% | Not specified | High efficiency; uses natural ingredient |
| Ma-Kombu Enhanced | 80°C | 1 h | 82.8% | 20.9% | Highest total Z-isomer yield; adds iodine |
| Kurome-Enhanced | 80°C | 1 h | 67.9% | 21.6% | Highest this compound yield; adds iodine |
The enhanced isomerization methodology is visualized below, highlighting the catalytic approach:
Efficient extraction is critical for accurate quantification of lycopene isomers following thermal processing.
Organic Solvent Extraction:
Supercritical CO₂ Extraction:
Accurate quantification of individual lycopene isomers, particularly 5-cis-lycopene, requires optimized chromatographic conditions.
Equipment and Materials:
Chromatographic Conditions:
Identification and Quantification:
Successful implementation of thermal isomerization protocols requires careful attention to critical process parameters that influence both efficiency and product quality.
Table 3: Optimization Guidelines for Thermal Isomerization
| Parameter | Optimal Range | Effect on Isomerization | Considerations |
|---|---|---|---|
| Temperature | 80-140°C | Higher temperatures increase rate but may cause degradation | >120°C causes significant degradation without catalysts |
| Time | 0.5-4 hours | Longer times increase Z-isomer yield up to equilibrium | Equilibrium reached faster at higher temperatures |
| Oil Content | 5-10% (w/w) | Essential for isomerization; acts as reaction mediator | Olive oil most studied; other edible oils may work |
| Catalyst Type | Food-derived or chemical | Dramatically increases Z-isomer yield at lower temperatures | Polysulfides, isothiocyanates, iodine most effective |
| Oxygen Exposure | Minimal | Oxygen promotes oxidative degradation | Inert atmosphere improves lycopene retention |
| pH | Natural tomato pH (4.3-4.6) | Acidic conditions may promote degradation | Adjust pH only if necessary for other reasons |
Processed lycopene isomers demonstrate varying stability profiles under different storage conditions.
Storage Stability Protocol:
Stability Data:
These application notes provide comprehensive protocols for the thermal isomerization of lycopene with specific emphasis on 5-cis-lycopene production. The enhanced catalyst-assisted methods represent a significant advancement over direct thermal processing, enabling high Z-isomer yields (up to 82.8%) under relatively mild conditions (80°C). This approach leverages food-derived catalysts from Allium sp., Brassica sp., and edible seaweeds, which contain active compounds including polysulfides, isothiocyanates, and iodine that dramatically promote isomerization efficiency.
For research and development applications, the critical success factors include:
The protocols outlined herein enable the production of 5-cis-lycopene-rich extracts with potentially enhanced bioavailability and bioactivity, suitable for nutraceutical, pharmaceutical, and functional food applications. Further research is warranted to explore scaling parameters and applications in final product formulations.
Lycopene, a potent antioxidant carotenoid, has garnered significant scientific interest due to its health-promoting properties, including demonstrated effects in reducing chronic disease risk. While naturally occurring lycopene in tomatoes and tomato products primarily exists in the all-trans configuration (approximately 90-95%), recent evidence indicates that cis-isomers, particularly 5-cis-lycopene, exhibit superior bioavailability and potentially enhanced bioactivity. The transformation from trans to cis configurations represents a critical opportunity to enhance the nutraceutical value of lycopene-containing products. This application note provides detailed methodologies for researchers and food scientists aiming to optimize this compound content through various processing techniques.
The biological significance of cis-lycopene isomers stems from their distinct physicochemical properties. Compared to the all-trans form, cis-isomers demonstrate greater solubility in lipid matrices, enhanced micellarization during digestion, and preferential absorption in the intestinal tract. Clinical investigations have revealed that cis-isomers constitute 58-73% of total lycopene in human serum, despite representing only about 10% in a typical dietary intake [1] [2]. Specifically, this compound has demonstrated exceptional radical scavenging capacity against lipid peroxyl radicals and has shown superior efficacy in inhibiting hepatocellular carcinoma cell proliferation in comparative studies [1]. These advantages are attributed to the molecular conformation of cis-isomers, which results in a shorter chain length, reduced tendency for crystallization, and increased solubility in mixed micelles during digestion [2].
Table 1: Comparative Characteristics of Lycopene Isomers
| Property | all-trans-Lycopene | This compound | Significance |
|---|---|---|---|
| Natural Abundance | 90-95% in fresh tomatoes | <5% in fresh tomatoes | Processing required to enhance cis-forms |
| Bioavailability | Lower (Fractional absorption: ~5%) | Higher (Fractional absorption: ~48%) | 8.5-fold increase in bioavailability from cis-rich sources [2] |
| Cellular Uptake | Reduced efficiency | Enhanced efficiency | Better tissue accumulation |
| Antioxidant Capacity | Moderate | Superior | More effective against lipid peroxyl radicals [1] |
| Physical State | Crystalline aggregates | Lipid-dissolved, globular | Better solubilization and absorption |
| Solubility in Lipids | Lower | Higher | Enhanced bioaccessibility |
Sulfur-containing compounds derived from various plant sources have demonstrated significant efficacy in promoting the isomerization of all-trans-lycopene to its cis-forms, particularly this compound. These compounds, including allicin, alliin, and sulforaphane, function through their strong electrophilicity or ability to generate thyil radicals that facilitate the rearrangement of double bonds in the lycopene molecule [3]. The catalytic mechanism involves nucleophilic attack on the lycopene carbon chain, resulting in destabilization of the trans configuration and subsequent formation of cis-isomers. This approach is particularly advantageous as it utilizes food-grade catalysts,
Materials and Reagents:
Equipment:
Procedure:
Preparation of Garlic Juice Catalyst:
Reaction Mixture Preparation:
Thermal Isomerization Process:
Termination and Extraction:
Optimization Notes:
Thermal processing represents a foundational approach for lycopene isomerization, leveraging the inherent susceptibility of double bonds to rearrangement under controlled heating conditions. When combined with appropriate lipid matrices, thermal treatment facilitates the transformation of all-trans-lycopene to cis-forms through a reversible first-order reaction mechanism. The presence of oil media enhances molecular mobility and provides a protective environment that mitigens oxidative degradation while promoting isomerization. Studies have demonstrated that the cis-isomer ratio increases progressively with temperature and processing time, with optimal conditions balancing isomer formation against potential degradation [4].
Materials:
Procedure:
Sample Preparation:
Thermal Treatment:
Rapid Cooling and Storage:
Table 2: Comparison of Sulfur-Catalyzed vs. Thermal Isomerization Methods
| Parameter | Sulfur-Catalyzed Method | Thermal Isomerization | Combined Approach |
|---|---|---|---|
| Optimal Temperature | 60°C | 90°C | 70°C |
| Processing Time | 45 minutes | 30 minutes | 35 minutes |
| Catalyst/Additive | Alliin (0.5-1 mg/g) or sulforaphane | Oil matrix (MCT recommended) | Alliin + MCT oil |
| This compound Yield | 25-30% of total lycopene | 15-20% of total lycopene | 30-35% of total lycopene |
| Total cis-Lycopene | 50-60% of total lycopene | 40-50% of total lycopene | 60-70% of total lycopene |
| Degradation Loss | 10-15% | 15-20% | 12-18% |
| Equipment Needs | Standard heating with mixing | Precise temperature control | Combined systems |
| Scalability | Moderate | High | Moderate to High |
Emerging research indicates that pre-harvest factors, particularly light quality, significantly influence the isomeric profile of lycopene in tomato fruits. Supplemental lighting with specific wavelengths can modulate the biosynthetic pathway of carotenoids and potentially enhance the formation of cis-isomers. The application of blue light (400-500 nm) and UV-B radiation (280-315 nm) during fruit development has demonstrated promising results in increasing cis-lycopene content, including the 5-cis isomer [1].
Experimental Protocol for Supplemental Lighting:
Growth Conditions:
Light Treatment Parameters:
Monitoring and Harvest:
This approach enhances the endogenous formation of cis-lycopene isomers through photoregulation of biosynthetic enzymes, potentially reducing the need for extensive post-harvest processing [1].
Equipment and Conditions:
Sample Preparation:
Identification of Isomers:
Understanding the physical deposition of lycopene isomers within plant matrices provides critical insights for optimizing processing techniques. The chromoplast morphology differs significantly between trans- and cis-rich tomatoes, influencing bioaccessibility and isomerization efficiency.
Protocol for Light and Transmission Electron Microscopy:
Sample Preparation:
Microscopy Procedures:
Morphological Indicators:
The following diagram illustrates a comprehensive workflow for enhancing this compound content through an integrated approach combining multiple processing strategies:
Diagram 1: Integrated workflow for this compound enhancement combining pre-harvest, processing, and analytical components.
Successful implementation of this compound enhancement requires careful attention to several critical process parameters:
The methodologies outlined in this application note provide comprehensive strategies for enhancing this compound content in tomato products through both pre-harvest interventions and post-harvest processing techniques. The integrated approach combining sulfur-catalyzed isomerization with optimized thermal processing in appropriate lipid matrices demonstrates the most promising results for achieving high this compound yields. These techniques offer viable pathways for developing functional food products with enhanced bioavailability and potential health benefits.
Future research directions should focus on scaling considerations for industrial implementation, including continuous flow reactor systems for catalytic isomerization and light-emitting diode (LED) optimization for pre-harvest enhancement. Additionally, further investigation into the specific health mechanisms of this compound compared to other isomers would strengthen the rationale for targeted enrichment in functional foods and nutraceuticals.
Lycopene, a C40 tetraterpenoid carotenoid, exhibits significantly enhanced bioavailability and tissue accumulation efficiency when in its cis-isomeric form, particularly the 5-cis isomer, compared to the more common all-trans configuration found naturally in tomatoes [1] [2]. Efficient catalytic isomerization to 5-cis-lycopene is therefore crucial for developing nutraceuticals and pharmaceutical formulations with optimized absorption and bioactivity. These application notes provide detailed methodologies for achieving high-yield 5-cis-lycopene production using food-grade catalysts and scalable processes.
The following table summarizes the primary catalyst classes effective for promoting 5-cis-lycopene formation:
Table 1: Catalyst Classes for Lycopene Isomerization
| Catalyst Class | Specific Compounds | Maximum 5-cis Yield | Optimal Conditions | Key Advantages |
|---|---|---|---|---|
| Organosulfur Compounds | Allicin, Alliin, Sulforaphane [1] | ~20% of total lycopene [3] | 80°C, 1 hr in oil/water emulsion [1] | Food-grade, natural origin |
| Polysulfides | Diallyl trisulfide (DATS), Dimethyl trisulfide (DMTS) [4] | Significant increase vs. control [4] | 80°C, 1 hr with 1 mg/g concentration [4] | High isomerization efficiency |
| Isothiocyanates | Allyl isothiocyanate (AITC) [4] | Significant increase vs. control [4] | 80°C, 1 hr with 1 mg/g concentration [4] | Effective at low concentrations |
| Iodine-Based Catalysts | Iodine (I₂) [3] | Up to 80% total cis-isomers [5] | Organic solvents, controlled conditions [5] | Very high conversion efficiency |
Numerous common food ingredients contain high concentrations of these catalytic compounds and can be used directly in food-grade processes:
Table 2: Natural Food Sources for Isomerization Catalysts
| Food Source | Catalyst Type Present | Total Z-Isomer Promotion | Key Active Compounds |
|---|---|---|---|
| Garlic (Allium sativum) | Polysulfides, Alliin [1] [3] | 59.8-67.7% [3] | Diallyl disulfide, allicin, alliin |
| Onion (Allium cepa) | Polysulfides [3] | 57.9-67.4% [3] | Dipropyl disulfide |
| Shiitake Mushroom | Sulfur compounds [4] [3] | 44.2% [3] | Lentionine, dimethyl trisulfide |
| Wasabi | Isothiocyanates [3] | 61.1% [3] | Allyl isothiocyanate |
| Seaweeds (Kombu) | Iodine, Sulfur compounds [3] | Up to 82.8% [3] | Iodine, polysaccharides |
This protocol describes isomerization using synthesized or purified sulfur compounds in a simulated food system [1] [4].
This method utilizes food-grade ingredients as catalyst sources, suitable for nutraceutical applications.
The isomerization process involves both radical-mediated and electrophilic addition mechanisms, particularly for sulfur-containing catalysts:
The catalytic mechanism involves:
Table 3: Optimization Parameters for this compound Production
| Parameter | Optimal Range | Effect on Isomerization | Practical Considerations |
|---|---|---|---|
| Temperature | 80-100°C [4] | Higher temperatures increase rate but may cause degradation >100°C | Balance between conversion and lycopene stability |
| Time | 60-90 minutes [4] | Plateau effect observed after 90 minutes | Monitor time course for optimal yield |
| Catalyst Concentration | 0.5-2 mg/g [4] | Dose-dependent increase in cis-isomer formation | Higher concentrations may affect product taste |
| Oil Content | 3-5% (w/w) [3] | Essential for lycopene solubilization and catalyst interaction | MCT oil shows superior lycopene solubility [1] |
| Oxygen Exclusion | Nitrogen purging [4] | Critical for preventing oxidative degradation | Direct impact on lycopene retention |
The choice of oil medium significantly impacts isomerization efficiency due to varying lycopene solubility:
Table 4: Lycopene Solubility in Different Oils [1]
| Oil Type | Lycopene Solubility (μg/mL) | Relative Performance |
|---|---|---|
| MCT Oil | 428.29 | Highest |
| Sunflower Oil | 422.74 | High |
| Olive Oil | 401.85 | Medium-High |
| Soybean Oil | 393.33 | Medium |
| Peanut Oil | 370.37 | Medium |
| Sesame Oil | 349.03 | Lowest |
The isomerization protocols described significantly enhance lycopene bioaccessibility, which is crucial for pharmaceutical and nutraceutical applications. Cis-isomerization increases bioaccessibility through multiple mechanisms:
The following diagram illustrates the workflow for developing 5-cis-lycopene enriched products:
These application notes provide validated protocols for efficient catalytic production of 5-cis-lycopene using food-grade catalyst systems. The methods emphasize practical, scalable approaches that maintain lycopene stability while significantly enhancing its bioaccessibility through targeted isomerization. Implementation of these protocols can facilitate the development of lycopene-based nutraceuticals and pharmaceutical formulations with optimized bioavailability and therapeutic potential.
Lycopene, a prominent carotenoid found in tomatoes and other red fruits, exists in multiple isomeric forms in nature and human biological samples. While all-trans-lycopene predominates in the diet, human serum and tissues contain a complex profile of cis-isomers, with 5-cis-lycopene being one of the most abundant. Recent research has revealed that cis-isomers, including 5-cis-lycopene, exhibit significantly enhanced bioavailability compared to the all-trans form and may possess distinct biological activities [1] [2]. Accurate quantification of specific lycopene isomers is therefore essential for understanding their metabolic fate, bioavailability, and potential health benefits in humans. These application notes provide detailed methodologies for the precise separation, identification, and quantification of 5-cis-lycopene in human serum and tissues, addressing the critical need for robust analytical protocols in nutritional and clinical research.
The profile of lycopene isomers in the human body is markedly different from that found in the diet. In raw and minimally processed foods, all-trans-lycopene can constitute over 94% of total lycopene content [3]. However, following consumption and metabolism, this profile shifts dramatically.
Table 1: Lycopene Isomer Distribution in Dietary Sources versus Human Plasma
| Source | all-trans-Lycopene (%) | *cis*-Lycopene Isomers (%) | 5-cis-Lycopene (%) | Reference |
|---|---|---|---|---|
| Raw Red Tomatoes | ~95% | ~5% | Not Reported | [1] |
| Processed Tomato Foods | 76-87% | 13-24% | Not Reported | [3] |
| Tangerine Tomatoes | ~6% | ~94% | Major Component | [1] |
| Human Plasma (General) | ~33% | ~67% | Specific data in Table 2 | [4] |
Human studies have consistently demonstrated that cis-isomers constitute the majority of lycopene in circulation. A long-term study of the Health Professionals Follow-up Study cohort found that total cis-lycopene contributed approximately 67% (range: 50-79%) of total plasma lycopene in samples taken 3-4 years apart [4]. This isomer profile remains remarkably stable over time in individuals, suggesting consistent metabolic handling. The same study reported that plasma concentrations of specific isomers, including 5-cis-lycopene, were highly correlated with one another over a multi-year period.
The enhanced bioavailability of cis-isomers, particularly from tangerine tomatoes which are rich in tetra-cis-lycopene (prolycopene), has been quantitatively demonstrated. One clinical trial reported a marked 8.5-fold increase in total lycopene bioavailability from tangerine tomato juice compared to red tomato juice, with fractional absorption of 47.70 ± 8.81% versus 4.98 ± 1.92%, respectively [1]. This enhanced bioavailability is attributed to both the cis-configuration and the non-crystalline, lipid-dissolved deposition of lycopene in tangerine tomatoes, which facilitates liberation from the food matrix and incorporation into mixed micelles during digestion.
The process of isomerization in vivo has been directly observed using accelerator mass spectrometry. After dosing with a predominantly all-trans-lycopene preparation (92% trans), the isomer profile in plasma rapidly changed within 24 hours to approximately 50% trans, 38% 5-cis, 1% 9-cis, and 11% other cis isomers [5]. A similar pattern was observed in the plasma triacylglycerol-rich lipoprotein (TRL) fraction, confirming extensive isomerization occurs following absorption. This study also provided evidence that lycopene is subject to β-oxidation, with polar metabolites being excreted in urine, and that lycopene and its metabolites can be detected in skin for up to 42 days after a single dose [5].
Figure 1: Metabolic Pathway of Lycopene Isomers in Humans. Following consumption of predominantly all-trans-lycopene from the diet, extensive isomerization occurs, resulting in a predominance of cis-isomers, including 5-cis-lycopene, in systemic circulation and tissues [5] [1].
Proper sample handling is critical for accurate lycopene isomer quantification due to their susceptibility to degradation and isomerization.
Protocol 3.1.1: Blood Collection and Plasma Processing
Protocol 3.1.2: Lycopene Extraction from Plasma
Critical Note: Saponification of plasma samples should be avoided as it causes lycopene degradation and artificial isomerization, reducing recovery and altering the natural isomeric profile [8].
Effective separation of 5-cis-lycopene from other isomers requires specialized chromatographic columns and conditions.
Table 2: HPLC Conditions for Separation of Lycopene Isomers
| Parameter | Method for Total Lycopene [8] | Method for Isomer Separation [8] | Versatile Food/Supplement Method [7] |
|---|---|---|---|
| Column Type | C18 | C30 Carotenoid Column | C16 Alkylamide |
| Mobile Phase | Isocratic: Acetonitrile/Methyl tert-butyl ether (95:5) | Gradient: Methanol to Methyl tert-butyl ether | Isocratic: Specified but not detailed | | Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | UV-Vis / DAD | | Key Advantage | All isomers elute as a single peak for total lycopene | Separates all-trans from various cis-isomers | Separates lycopene from other carotenoids | | Application | Rapid total lycopene quantitation | Specific isomer identification and quantitation | Analysis of supplements and raw materials |
Protocol 3.2.1: HPLC-MS/MS Analysis of 5-cis-Lycopene
Figure 2: Analytical Workflow for this compound Quantification. The process from sample collection to data analysis, highlighting critical steps to preserve isomer integrity and achieve accurate separation and detection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for lycopene isomer quantification. The method developed by [8] utilizes the observation that during negative ion atmospheric pressure chemical ionization with collision-induced dissociation, lycopene isomers form a unique fragment of m/z 467 from the molecular ion of m/z 536 by elimination of a terminal isoprene group. This specific transition allows selective detection of lycopene isomers without interference from isobaric carotenoids such as α-carotene and β-carotene, which are also abundant in human plasma.
The LC-MS/MS assay demonstrated excellent performance characteristics with an interassay precision showing a standard deviation of less than 10% over the range of 5-500 pmol injected on-column. The limit of detection was 11.2 fmol and the limit of quantitation was 22.8 fmol injected on-column, providing sufficient sensitivity for analyzing lycopene isomers in biological samples [8].
Rigorous method validation is essential for generating reliable data on 5-cis-lycopene concentrations.
Table 3: Analytical Performance Characteristics for Lycopene Isomer Quantification
| Performance Parameter | LC-MS/MS Method [8] | HPLC-UV Method for Foods [3] | Versatile Supplement Method [7] |
|---|
| Linear Range | 5-500 pmol on-column | Not specified | 50-200 g/kg (raw materials) 0.3-24 g/kg (supplements) | | Precision (RSD) | <10% interassay | High precision (specifics not given) | Within-day: 0.9-5.7% Intermediate: 0.8-8.9% | | LOD/LOQ | LOD: 11.2 fmol LOQ: 22.8 fmol | LOQ: 60 ng/g product | Not specified | | Recovery | Not specified | Not specified | 95.0-102.1% (tablets) 95.0-101.1% (beadlets) | | Key Advantage | High sensitivity and selectivity | Applicable to various food matrices | Validated for complex supplement matrices |
Lycopene isomers are susceptible to degradation and transformation during sample handling and analysis:
The analytical methods described have been successfully applied in clinical trials investigating lycopene bioavailability. [1] utilized HPLC-DAD-MS/MS to demonstrate that lycopene from tangerine tomatoes (94% cis-isomers) is 8.5 times more bioavailable than that from red tomatoes (10% cis-isomers). This dramatic difference highlights the importance of considering isomeric composition rather than just total lycopene content in bioavailability studies.
In a dose-response intervention trial, [6] employed HPLC to measure plasma lycopene levels following supplementation with purified all-trans-lycopene (0, 6.5, 15, or 30 mg/day) for 8 weeks. The method demonstrated within- and between-day variabilities of 5.5% and 8.4%, respectively, with recovery rates between 75-85%. This precision allowed detection of statistically significant increases in plasma lycopene in all supplemented groups and correlation with reductions in DNA damage markers at the highest dose.
[4] applied HPLC methods to analyze plasma samples from the Health Professionals Follow-up Study collected 3-4 years apart. The high correlation (r=0.55-0.70) between lycopene isomer concentrations over this extended period demonstrated that single plasma samples provide a valid predictor of long-term lycopene status, supporting their use in epidemiological studies.
Accurate quantification of 5-cis-lycopene in human serum and tissues requires careful attention to sample handling, chromatographic separation, and detection techniques. The protocols outlined here, utilizing specialized C30 or C16 alkylamide columns with MS/MS or DAD detection, provide robust methods for resolving and quantifying this important lycopene isomer. Application of these methods in clinical studies has revealed critical insights into lycopene metabolism, including the extensive isomerization in vivo and markedly enhanced bioavailability of cis-isomers compared to the all-trans form. These findings underscore the importance of isomer-specific analysis in understanding the relationship between lycopene consumption and potential health benefits.
Lycopene, a prominent carotenoid found predominantly in tomatoes, has garnered significant research interest due to its potential health benefits, including anti-cancer properties and cardiovascular protection. While fresh tomatoes contain predominantly all-trans-lycopene (approximately 90-95%), thermal processing induces isomerization to cis-isomers, which demonstrate superior bioavailability and potentially enhanced biological activity [1] [2]. The cis-isomers of lycopene are more efficiently incorporated into mixed micelles during digestion due to their lower tendency to crystallize and greater solubility in lipid matrices, leading to enhanced intestinal absorption [2] [3]. This protocol outlines standardized methods for preparing tomato sauce rich in cis-lycopene isomers specifically for research applications, providing consistent methodology for investigating lycopene's health effects.
Epidemiological studies have consistently shown an inverse relationship between tomato consumption and the risk of chronic diseases. A key study following U.S. men found that consumption of four or five servings of tomato products per week was associated with a 40% lower risk of prostate cancer [1]. The enhanced bioavailability of cis-lycopene isomers from processed tomato products compared to raw tomatoes is believed to contribute significantly to these observed health benefits. Research has demonstrated that cis-lycopene extracts from tomato-based food products can significantly decrease prostate cancer cell viability and promote apoptotic activity through modulation of TP53, Bax, and Bcl-2 expression [1]. Furthermore, lycopene has shown immunomodulatory effects by suppressing dendritic cell maturation and modulating T-cell response, potentially enhancing anti-tumor immunity [4].
Lycopene is a tetra-terpene composed of carbon and hydrogen (C₄₀H₅₆) with 11 linearly conjugated double bonds, making it highly susceptible to geometric isomerization [5]. In its native state within fresh tomatoes, lycopene exists predominantly in the more thermodynamically stable all-trans configuration. However, when exposed to thermal energy during processing, these double bonds can isomerize to various cis-configurations, resulting in a mixture of isomers with distinct biological properties:
The cis-isomers generated during processing demonstrate superior bioavailability compared to their all-trans counterparts. This enhanced absorption is attributed to their reduced molecular symmetry, which inhibits crystallization and promotes solubilization in mixed micelles during intestinal digestion [2]. Additionally, cis-isomers may be more readily incorporated into chylomicrons for transport through the lymphatic system, ultimately resulting in higher plasma concentrations.
The physiological preference for cis-lycopene isomers is evidenced by their predominance in human tissues and serum. While tomato products typically contain only 5-10% cis-isomers, human serum and tissues contain between 50-90% cis-lycopene isomers [2] [3]. This dramatic discrepancy suggests either selective absorption of cis-isomers or potential in vivo isomerization of all-trans-lycopene after consumption. Controlled studies have demonstrated that the cis-isomers are not only more readily absorbed but also distribute differently in tissues and cellular compartments, potentially influencing their biological activity [2].
Table 1: Comparison of Lycopene Isomer Distribution in Various Matrices
| Matrix | All-trans-Lycopene (%) | *cis*-Lycopene Isomers (%) | Primary cis-Isomers Present |
|---|---|---|---|
| Fresh Tomatoes | 90-95% | 5-10% | 13-cis, 9-cis |
| Standard Processed Tomato Products | 85-90% | 10-15% | 13-cis, 9-cis |
| High-cis Tomato Sauce (Protocol) | 55-60% | 40-45% | 13-cis, 9-cis, 5-cis |
| Human Serum | 10-50% | 50-90% | 13-cis, 9-cis |
The quality of the final product begins with careful selection and preparation of raw materials:
The following optimized protocol creates tomato sauce with significantly enhanced cis-lycopene content:
Table 2: Sauce Formulation Components
| Component | Quantity | Purpose | Notes |
|---|---|---|---|
| Tomato Concentrate | 83% (w/w) | Lycopene source | Prepared as above |
| Maize Oil | 10% (w/w) | Lipid medium for isomerization | Can substitute with other vegetable oils |
| High-Fructose Maize Syrup | 7% (w/w) | Sweetness and palatability | Adjust based on tomato natural sweetness |
| Italian Seasoning Mix | 0.5-1% (w/w) | Flavor enhancement | Optional, may interfere with some analyses |
The following workflow diagram illustrates the complete experimental procedure for preparing and analyzing high cis-lycopene tomato sauce:
Accurate quantification of lycopene isomers is essential for standardizing research materials. The following extraction and analytical methods have been validated for this purpose:
Table 3: Lycopene Content in Various Tomato Products
| Product Type | Total Lycopene Content (mg/100g) | *cis*-Isomer Percentage (%) | Reference |
|---|---|---|---|
| Fresh Tomatoes | 3.0-8.0 | 5-10 | [5] |
| Tomato Paste | 21.7-45.9 | 10-15 | [5] |
| Ketchup | 12.1 | 10-20 | [5] |
| Tomato Sauce (All-trans-rich) | 32.5 | 5 | [2] |
| Tomato Sauce (cis-isomer-rich) | 26.4 | 45 | [2] |
| Sundried Tomatoes | 45.9 | 15-25 | [5] |
To evaluate the bioavailability of lycopene isomers from the prepared sauces, implement the following clinical assessment protocol:
Successful implementation of this protocol requires careful attention to critical processing parameters:
This protocol provides a standardized method for preparing tomato sauce with enhanced cis-lycopene content, which demonstrates significantly improved bioavailability compared to all-trans-rich tomato products. The controlled thermal processing in the presence of lipid media successfully converts 40-45% of total lycopene to cis-isomers, creating a valuable research material for investigating the health benefits of lycopene. The accompanying analytical methods enable precise quantification of lycopene isomers, while the bioavailability assessment protocol offers a validated approach for evaluating absorption efficiency in human studies. By implementing these standardized procedures, researchers can generate comparable data across studies and advance our understanding of lycopene's role in human health and disease prevention.
Lycopene, a potent antioxidant carotenoid found predominantly in tomatoes and other red fruits, exists primarily in the all-E (all-trans) configuration in raw plant materials. However, recent research has demonstrated that Z-isomers (cis-isomers) of lycopene exhibit significantly higher bioavailability and bioaccessibility compared to their all-E counterpart. In fact, studies have shown that Z-isomers account for more than 50% of total lycopene in human serum and tissues despite representing less than 10% in raw tomatoes, indicating preferential absorption and/or in vivo isomerization [1] [2]. This enhanced bioavailability translates to superior health benefits, including increased antioxidant capacity, improved anticancer activity, and enhanced cardioprotective effects [3].
The isomerization process is significantly enhanced by certain food-derived sulfur compounds that act as natural catalysts. These compounds, including polysulfides and isothiocyanates, facilitate the conversion of all-E-lycopene to Z-isomers through mechanisms involving thiyl radical formation or electrophilic attack on the lycopene carbon chain [1] [4]. This document provides comprehensive application notes and detailed experimental protocols for leveraging food-derived sulfur compounds to enhance lycopene Z-isomerization in various food systems, particularly focusing on tomato-based products. The protocols are designed for researchers, food scientists, and product development professionals seeking to develop functional foods with enhanced lycopene bioavailability.
Extensive screening of sulfur-containing compounds and natural food ingredients has identified several highly effective catalysts for lycopene Z-isomerization. The table below summarizes the efficiency of various pure sulfur compounds and their natural sources in promoting Z-isomer formation under thermal conditions (typically 80°C for 1 hour).
Table 1: Efficiency of Sulfur-Containing Compounds in Promoting Lycopene Z-Isomerization
| Compound Category | Specific Compound/Food Source | Z-Lycopene Content (%) | Key Isomers Formed | References |
|---|---|---|---|---|
| Pure Sulfur Compounds | Alliin | 68.91-77.1% | 5-Z, 9-Z, 13-Z | [5] [6] |
| Allicin | 77.1% | 5-Z, 9-Z, 13-Z | [5] | |
| Sulforaphane | 75.84% | 5-Z, 9-Z | [5] [2] | |
| Allyl isothiocyanate (AITC) | Significant increase | 5-Z, 9-Z, 13-Z | [1] | |
| Dimethyl trisulfide (DMTS) | Significant increase | 5-Z, 9-Z, 13-Z | [1] | |
| Natural Food Ingredients | Garlic (fresh) | 59.8-67.7% | 5-Z, 9-Z, 13-Z | [4] |
| Onion (fresh) | 57.9-67.4% | 5-Z, 9-Z, 13-Z | [4] | |
| Shiitake mushroom | 44.2% | 5-Z, 9-Z, 13-Z | [1] [4] | |
| Wasabi | 61.1% | 5-Z, 9-Z | [4] | |
| Leek | 50.4% | 5-Z, 9-Z, 13-Z | [4] | |
| Broccoli sprouts | Significant increase | 5-Z, 9-Z | [2] | |
| Seaweeds (Saccharina sp.) | 66.5-82.8% | 5-Z, 9-Z, 13-Z | [4] |
The enhancement of lycopene bioaccessibility through Z-isomerization represents a critical outcome of these catalytic processes. Research has demonstrated a direct correlation between Z-isomer content and bioaccessibility, as quantified by the partition factor (PF) in simulated digestion models.
Table 2: Bioaccessibility and Bioactivity of Z-Isoomer-Rich Lycopene
| Lycopene Sample | Z-Isomer Content | Bioaccessibility (Partition Factor) | Antioxidant Activity | Anticancer Activity (HepG2 Cell Viability) | References |
|---|---|---|---|---|---|
| Standard lycopene | 5% | 0.15 | Baseline | 45% at 20 μg/mL | [3] |
| Thermally treated lycopene | 30% | 0.28 | 1.8× increase | 35% at 20 μg/mL | [3] |
| Z-isomer rich lycopene | 55% | 0.41 | 2.5× increase | 22.54% at 20 μg/mL | [3] |
| Tomato pulp + garlic juice | 59.57% (increased from 12.14%) | Significant improvement (p<0.01) | Not specified | Not specified | [5] |
The efficiency of lycopene Z-isomerization is influenced by several critical parameters that must be optimized for maximum conversion. The following table summarizes the effects of these key parameters and their optimal ranges based on experimental findings.
Table 3: Optimization of Critical Parameters for Lycopene Z-Isomerization
| Parameter | Effect on Isomerization | Optimal Range | Effect on Degradation | References |
|---|---|---|---|---|
| Temperature | Increases isomerization rate exponentially | 80-100°C | Significant degradation above 120°C | [1] [7] |
| Heating Time | Increases Z-isomer yield up to equilibrium | 60-120 minutes | Prolonged heating (>180 min) increases degradation | [2] [7] |
| Catalyst Concentration | Higher concentration increases isomerization rate | 0.5-2 mg/g in final mixture | High concentrations may promote degradation | [1] |
| Oil Content | Essential for isomerization; acts as reaction medium | 5-10% of total mixture | Protects against degradation when present | [4] [7] |
| Oxygen Exposure | Minimal direct effect on isomerization | Absence preferred | Significant degradation when present | [1] [7] |
Temperature Effect: Research demonstrates that the isomerization rate increases significantly with temperature, with the optimal range between 80-100°C. At 40°C, minimal isomerization occurs, while temperatures above 120°C cause substantial lycopene degradation [1]. The percentage of Z-isomers can increase from approximately 30% at 60°C to over 70% at 100°C when effective catalysts are present.
Time Dependence: The isomerization reaction follows first-order kinetics, with the Z-isomer content increasing rapidly during the initial 60 minutes and gradually approaching equilibrium after 90-120 minutes. Extended heating beyond 120 minutes provides minimal additional isomerization while potentially increasing degradation side reactions [2].
Catalyst Concentration: The relationship between catalyst concentration and isomerization efficiency is dose-dependent up to a saturation point of approximately 1-2 mg/g in the final mixture. Beyond this point, no significant enhancement in Z-isomer yield is observed, and degradation may be accelerated [1].
This protocol describes a simulated food system ideal for screening the efficacy of various sulfur-containing compounds in promoting lycopene Z-isomerization while minimizing interference from complex food matrices.
Preparation of Oil Phase: Dissolve all-E-lycopene standard in MCT oil at a concentration of 400-500 μg/mL using gentle heating (40°C) and sonication to ensure complete dissolution.
Aqueous Phase Preparation: Prepare aqueous solutions of sulfur-containing compounds at appropriate concentrations (typically 1-5 mg/mL in distilled water). For plant extracts, use fresh juice or aqueous extracts standardized for sulfur compound content.
Reaction System Assembly: Combine the oil phase and aqueous phase in a 3:1 ratio (v/v) in glass vials. The final concentration of sulfur compounds should be 0.5-2 mg/g in the total mixture.
Oxygen Removal: Purge the headspace of each vial with nitrogen gas for 1-2 minutes before sealing tightly to minimize oxidative degradation.
Thermal Treatment: Incubate the samples in a water bath at 80-100°C for 60-120 minutes with occasional shaking.
Reaction Termination: Immediately cool the samples in an ice-water bath to stop the reaction.
Sample Extraction: Add 5 mL of hexane:acetone (1:1, v/v) to each sample, vortex for 2 minutes, and centrifuge at 4000 × g for 10 minutes. Collect the organic layer and repeat the extraction twice. Combine the organic phases and evaporate under nitrogen stream.
HPLC Analysis: Redissolve the residue in 1 mL of MTBE:methanol (1:1, v/v) and analyze by HPLC using the method described in Section 6.1.
This protocol describes the application of garlic juice as a food-grade catalyst for enhancing Z-isomerization in tomato pulp, representing a practical approach for developing functional tomato products.
Garlic Juice Preparation: Peel and crush fresh garlic bulbs, then juice using a commercial juicer or mortar and pestle followed by centrifugation at 10,000 × g for 15 minutes. Collect the supernatant and determine the alliin content (typically 21.20 mg/g in selected varieties) [5].
Tomato Pulp Preparation: Wash and chop fresh tomatoes, then blend into a homogeneous pulp. Determine the initial lycopene content and Z-isomer percentage (typically 12.14% in untreated pulp).
Reaction Mixture Preparation: Combine tomato pulp, garlic juice, and MCT oil in a ratio of 85:10:5 (w/w/w). For control samples, replace garlic juice with distilled water.
Oxygen Removal and Thermal Treatment: Transfer the mixture to glass containers, purge with nitrogen gas, seal tightly, and heat at 80-90°C for 60-90 minutes in a water bath with occasional mixing.
Cooling and Storage: Immediately cool the processed tomato pulp in an ice-water bath and store at -20°C until analysis.
Lycopene Extraction and Analysis: Extract lycopene using the method described in Section 6.1 and analyze by HPLC.
Accurate quantification of lycopene isomers is essential for evaluating isomerization efficiency. The following method provides excellent separation of all-E and major Z-isomers of lycopene.
The bioaccessibility of lycopene isomers can be evaluated using an in vitro digestion model followed by quantification of the micellarized fraction.
Simulated Digestion: Subject the processed tomato samples to a standardized in vitro digestion model simulating gastric and intestinal phases.
Micelle Separation: Centrifuge the intestinal digest at 10,000 × g for 1 hour at 4°C to separate the micellar phase.
Extraction and Quantification: Extract lycopene from the micellar phase and quantify by HPLC as described in Section 6.1.
Calculation: Calculate bioaccessibility as the percentage of total lycopene recovered in the micellar phase relative to the original content in the sample.
The following diagram illustrates the complete experimental workflow for screening and optimizing lycopene Z-isomerization using food-derived sulfur compounds:
The following diagram illustrates the proposed mechanism of sulfur-compound catalyzed isomerization of lycopene:
The application of food-derived sulfur compounds represents a safe, effective, and natural approach for enhancing the Z-isomerization of lycopene in tomato-based products and other lycopene-containing food systems. The protocols outlined in this document provide researchers with standardized methods for screening potential catalysts, optimizing reaction conditions, and evaluating the outcomes in terms of both isomerization efficiency and bioaccessibility enhancement.
The significant improvement in lycopene bioaccessibility achieved through Z-isomerization (from approximately 4.91% to over 77% Z-isomer content with optimal catalysts) translates to potentially substantial health benefits for consumers [5]. Furthermore, the use of food-grade catalysts such as garlic juice, broccoli sprouts, and shiitake mushroom eliminates safety concerns associated with chemical catalysts while providing additional bioactive compounds.
These application notes and protocols should serve as a foundation for developing functional food products with enhanced nutritional value, particularly for populations seeking to maximize the health benefits of lycopene-rich foods. Future research directions should focus on scaling up these processes for industrial applications, optimizing organoleptic properties, and conducting clinical trials to validate the health benefits observed in in vitro studies.
Q1: Why is cis-lycopene, particularly the 5-cis isomer, a primary target for oil enrichment?
Q2: What are the key factors that limit lycopene solubility in oil during extraction?
Q3: Besides heat, what methods can promote the formation of cis-lycopene isomers?
| Problem & Phenomenon | Root Cause | Proposed Solution |
|---|
| Low Extraction Yield Low lycopene recovery from biomass into oil. | • Predominance of all-trans crystals with low solubility. • Insufficient oil to act as co-solvent, reaching solubility limit [2]. • Inefficient energy input for matrix disruption. | • Promote isomerization to cis-forms prior to/during extraction using heat or catalysts [3]. • Increase oil-to-solid ratio or use oil from tomato seeds as an endogenous co-solvent [2]. • Use high-intensity ultrasound (e.g., 20 kHz, 80% amplitude) to disrupt cell walls [4]. | | Poor Cis-Isomer Ratio Final product has low proportion of cis-lycopene. | • Mild processing conditions insufficient for isomerization. • Lack of catalytic agents to drive the reaction. | • Apply controlled heat (e.g., 60-100°C) [5] [6]. • Add natural catalysts like garlic juice (rich in alliin) or broccoli sprout extracts [3]. | | Rapid Lycopene Degradation Loss of lycopene and antioxidant activity during processing/storage. | • Exposure to light, oxygen, and high temperatures [7]. • Pro-oxidant effect from highly unsaturated oils [4]. | • Use an inert atmosphere (e.g., N₂ gas) during processing [5]. • Store oleoresins in the dark, at low temperatures (-20°C) [4] [5]. • Consider using oils with a balanced fatty acid profile. |
The table below summarizes key quantitative data to inform your experimental design.
Table 1: Solubility and Isomerization Performance Data
| Parameter | Value / Observation | Context / Condition | Source |
|---|---|---|---|
| cis-Lycopene Bioavailability | 8.5-fold increase | Tangerine tomato juice (94% cis) vs. red tomato juice (10% cis) in human study. | [1] |
| Lycopene Solubility in Oils | ~350-430 μg/mL | Highest in MCT oil; lowest in sesame oil. No significant statistical difference between seven common oils tested. | [3] |
| Optimal Catalyst Concentration | 0.5 mg/mL (Alliin) | In MCT oil; higher concentrations did not significantly increase final cis-lycopene yield. | [3] |
| Effective Temperature Range | 60°C - 100°C | For thermal isomerization in an oil matrix; higher temperatures increase rate but also degradation. | [5] |
| Ultrasound Extraction Parameters | 20 kHz, 80% amplitude, 40s on/20s off, 20 min, 40°C | Effective protocol for extracting lycopene from tomato waste into various vegetable oils. | [4] |
Protocol 1: High-Intensity Ultrasound-Assisted Extraction into Oil This method is effective for initial extraction from tomato powder, reducing the use of conventional solvents [4].
Protocol 2: Catalytic Isomerization using Food-Grade Sulfur Compounds This protocol uses natural catalysts to enhance the cis-lycopene content in an oil-based system [3].
The following diagrams outline the core experimental workflow and the mechanism of catalytic isomerization.
Diagram 1: Workflow for Optimizing this compound in Oil
This flowchart provides a complete overview of the process, from raw material to the final analyzed product, integrating the key parameters for each major step as found in the literature [4] [3].
Diagram 2: Mechanism of Catalytic Isomerization
This simplified diagram illustrates the proposed molecular mechanism by which sulfur-containing compounds catalyze the conversion of all-trans-lycopene to its more soluble cis-isomers [3].
| Question | Evidence-Based Answer & Troubleshooting Tips |
|---|---|
| What is the most effective method to increase the proportion of 5-cis-lycopene in a tomato matrix? | Use food-grade sulfur-containing compounds as catalysts during heating. Allicin, alliin, and sulforaphane are highly effective, converting up to 77% of total lycopene to the cis-form in a model system [1] [2]. |
| Why is my cis-lycopene yield low even after heat treatment? | Heat alone has limited efficacy. Ensure you are using an effective catalyst. Check that your system contains digestible lipids, as they are crucial for forming micelles that solubilize cis-isomers [1] [3]. |
| My lycopene is degrading during processing. How can I prevent this? | Monitor time and temperature closely. While sulfur-compounds promote isomerization, excessive heating will cause degradation. Using an oil phase (like MCT oil) can protect lycopene and improve its stability during processing [1] [4]. |
| What is the best delivery system to ensure high bioaccessibility in final products? | Oil-in-water (O/W) emulsions, particularly Pickering emulsions or nanoemulsions, are highly effective. They protect lycopene during digestion and enhance its incorporation into mixed micelles. Emulsions stabilized with tannic acid-starch complexes or using olive pomace oil have shown excellent results [4] [5] [6]. |
| How can I verify that my process has successfully increased 5-cis-lycopene bioaccessibility? | You must follow a validated in vitro digestion protocol (like INFOGEST) and use HPLC-DAD-MS/MS for analysis. The key metric is the % bioaccessibility, calculated as (lycopene in micellar phase / lycopene in original sample) × 100 [7] [5] [6]. |
This method is adapted from a 2025 study that created a novel tomato pulp with high cis-lycopene content [1] [2].
This protocol is based on studies using emulsions to protect and deliver lycopene [4] [5] [6].
Data derived from a simulated food system study [1] [2].
| Catalyst | Optimal Heating Conditions | Total Z-Lycopene Content | Key Isomers Enhanced |
|---|---|---|---|
| Allicin | 100°C, 60 min | 77.1% | 9-Z, 5-Z |
| Sulforaphane | 100°C, 60 min | 75.8% | 9-Z, 5-Z |
| Alliin | 100°C, 60 min | 68.9% | 9-Z, 5-Z |
| Control (Heat Only) | 100°C, 60 min | 4.9% | - |
Comparative data from various encapsulation studies [5] [6].
| Emulsion System / Lipid Phase | Key Feature | Lycopene Bioaccessibility |
|---|---|---|
| Olive Pomace Oil (OPO) Nanoemulsion | Long-chain fatty acids | 53.8% |
| Pickering Emulsion (Tannic Acid-Starch) | Excellent physical stability | >50% (vs. 20% in conventional emulsions) [4] |
| Sunflower Oil Nanoemulsion | Long-chain fatty acids | ~40-50% |
| Fish Oil Nanoemulsion | Rich in polyunsaturated fats | 40.1% |
This guide addresses common challenges in experiments.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Z-isomer yield during thermal processing | Inefficient isomerization catalysts; Suboptimal temperature/time parameters [1] [2] | Introduce food-derived catalysts (e.g., garlic, onion, shiitake mushroom, specific seaweeds); Add a small amount of oil (e.g., olive oil) as a reaction mediator; Optimize heating (e.g., 80°C for 1 hour) [2]. |
| High lycopene degradation during processing | Excessive heat or light exposure; Presence of pro-oxidant metals (Cu²⁺, Fe³⁺); Oxygen exposure during processing [3] [4] | Strictly control temperature and time; Use airtight containers and inert gas (e.g., nitrogen) purging; Avoid contact with pro-oxidant metals; Work under subdued lighting [4] [5]. |
| Poor Z-isomer stability in final product | High sensitivity of Z-isomers to light, heat, and oxygen; Lack of protective delivery systems [3] | For oil-based systems, incorporate antioxidants like α-tocopherol [3]; For other products, utilize encapsulation technologies (e.g., nanoemulsions, nanoliposomes) to shield lycopene from environmental stressors [6] [3]. |
| Inconsistent isomerization results between batches | Variations in food matrix composition (e.g., proteins, cellulose); Inconsistent concentration of catalytic compounds in natural ingredients [1] | Use a simulated food system to standardize initial conditions [1]; For natural catalysts, consider using standardized extracts (e.g., alliin from garlic) instead of raw ingredients to ensure consistent concentration [1]. |
| Low bioaccessibility of Z-isomers in vitro | Poor release from the food matrix; Re-isomerization or degradation in the digestive tract [3] | Ensure processing increases the Z-isomer content, as they are more soluble in bile acid micelles [3]; Combine lycopene with lipids to facilitate incorporation into mixed micelles during digestion [1]. |
Here are methodologies for two key approaches to enhance lycopene Z-isomerization, based on recent research.
This method uses alliin-rich garlic juice as a food-grade catalyst to create a tomato pulp high in bioaccessible Z-lycopene [1].
Preparation of Garlic Juice Catalyst:
Isomerization Reaction:
Analysis:
This protocol is useful for discovering and evaluating the efficacy of various food ingredients in promoting Z-isomerization [2].
Sample Preparation:
Heat Treatment:
Evaluation:
The following diagram illustrates the logical workflow for planning and executing experiments on lycopene isomerization, incorporating the key methods and considerations discussed.
The stability of lycopene, including its 5-cis isomer, is compromised by its structure of multiple conjugated double bonds, making it susceptible to oxygen, light, heat, and metals [1] [2] [3]. The following table summarizes the primary protective strategies:
| Factor | Mechanism of Degradation | Recommended Mitigation Strategy |
|---|---|---|
| Oxygen | Oxidative degradation breaks lycopene molecule, causing color loss and off-flavors [4] [1]. | Store under vacuum or inert atmosphere (e.g., nitrogen) [1] [5]. Use air-tight containers. |
| Light | Exposure induces trans-to-cis isomerization and accelerates oxidation [4] [1]. | Store in complete darkness. Use amber glass or opaque containers. |
| Heat | High temperatures cause isomerization and increase oxidation rate [4] [5]. | Store at low temperatures (e.g., refrigeration or freezing). Avoid thermal processing where possible. |
| Metals | Metal ions (e.g., Cu²⁺, Fe³⁺) act as catalysts for oxidation [1]. | Avoid contact with metal equipment during processing and storage. Use chelating agents if feasible. |
| Acids | Acidic conditions can promote lycopene degradation [5] [6]. | For liquid formulations, maintain a neutral pH during storage [6]. |
For enhanced protection, consider formulation science and specific experimental protocols.
Utilize Encapsulation and Antioxidants Research shows that encapsulating lycopene in oil-in-water emulsions can physically isolate it from pro-oxidants in the aqueous phase [6]. The choice of emulsifier and antioxidant is critical:
Experimental Protocol: Testing Stability in Emulsions This methodology, adapted from a 2020 study, provides a framework for testing the efficacy of different stabilizers [6].
The diagram below illustrates this multi-layered defense strategy for stabilizing this compound.
| Method Category | Specific Technique | Key Factor / Catalyst | Effect on 5-cis & Total Z-isomers | Key Findings |
|---|---|---|---|---|
| Thermal Isomerization with Food-Grade Catalysts [1] | Heating in oil with sulfur compounds | Allicin, Alliin, Sulforaphane | Increased total Z-isomer content, including 5-cis [1]. | Catalysts generate thiyil radicals or act as strong electrophiles, significantly promoting isomerization over degradation [1]. |
| Thermal Isomerization & Crystallization [2] | Heating in solvent (CH2Cl2) & anti-solvent crystallization | Thermal energy, Acetone | Produced samples with 55% total Z-isomers; 5-cis is a major stable isomer [2]. | Higher Z-isomer ratio (55%) correlated with a higher partition factor, indicating greater bioaccessibility [2]. |
| Pre-harvest Light Treatment [3] | Supplemental Blue Light on tomato plants | Specific light wavelengths | Increased 5-cis-lycopene in harvested tomato fruits [3]. | Blue light upregulates carotenoid biosynthesis genes and may directly or indirectly (e.g., via hormones) induce isomerization [3]. |
Here are the step-by-step methodologies for the key approaches cited in the research.
This method uses a simulated food system (oil and water) to test the catalytic effects of sulfur-containing compounds.
This protocol describes preparing lycopene samples with defined Z-isomer ratios for bioaccessibility testing.
This approach increases this compound content directly in the fruit during growth.
The following diagrams illustrate the logical flow for the two main experimental approaches.
Workflow for Post-Harvest Enrichment of this compound
Workflow for Pre-Harvest Enrichment of this compound
Here are answers to some frequently asked questions about optimizing lycopene isomerization:
Q1: Why is my total lycopene content decreasing significantly during heat treatment? Lycopene degradation is often due to excessive temperatures, prolonged heating, or exposure to oxygen. To maximize retention:
Q2: Which food-derived compounds can safely and effectively promote 5-Z isomer formation? Certain sulfur-containing compounds from common foods are excellent, food-grade catalysts for cis-isomerization [2] [1]. The table below summarizes the most effective ones and their sources:
| Catalytic Compound | Primary Food Sources | Key Characteristic / Mechanism |
|---|---|---|
| Allicin | Fresh Garlic | Highly electrophilic; rapidly generates thiyil radicals [2]. |
| Alliin | Garlic, Onion, Leek | Precursor to allicin; converts during processing [2] [1]. |
| Sulforaphane | Broccoli, Radish, Wasabi | An isothiocyanate with strong electrophilicity [2] [1]. |
| Polysulfides (e.g., Diallyl Disulfide) | Garlic, Onion, Seaweeds | Contains disulfide bonds; promotes isomerization via radical mechanisms [1]. |
Q3: My Z-isomer ratio is improving, but the 5-Z content remains low. How can I target this specific isomer? While most catalysts increase total Z-isomers, some ingredients are particularly effective at promoting the 5-Z isomer. Consider incorporating these into your tomato-based system [1]:
This protocol is adapted from research that successfully produced tomato pulp with high Z-lycopene content using garlic juice as a catalyst [2].
Objective: To create a tomato pulp enriched with 5-cis-lycopene and other Z-isomers using plant-derived sulfur compounds.
Materials:
Procedure:
The table below summarizes the effects of different catalysts based on experimental findings:
| Catalyst / Condition | Total Z-Isomer Increase | Key Experimental Findings |
|---|---|---|
| Garlic Juice / Allicin | High | Significantly catalyzes isomerization; efficiency increases with concentration and temperature (70-90°C) [2]. |
| Onion | High | In tomato puree with oil, can increase Z-isomer content to 57.9-67.4% (vs. ~30% in control) after heating at 80°C for 1h [1]. |
| Shiitake Mushroom | Moderate | Increases Z-isomer content to 44.2% under the same conditions [1]. |
| Iodine (e.g., from Seaweed) | High | Dried ma-kombu seaweed can increase Z-isomer content to 82.8% [1]. |
| Thermosonication | Improves Retention | A non-thermal alternative. Optimal for watermelon juice: 25°C, 2 min, which increased lycopene content to 8.10 mg/100g [4]. |
The following diagram illustrates the logical workflow for the experiment, from preparation to analysis.
This diagram outlines the conceptual mechanism of how sulfur-containing catalysts promote lycopene Z-isomerization.
The following table summarizes the key methods identified for promoting 5-cis-lycopene formation, which are detailed in the subsequent sections.
| Method | Additive/Condition | Key Findings & Mechanism | Experimental Context |
|---|---|---|---|
| Pre-harvest Light Treatment [1] | Supplemental Blue Light | Consistently enhanced this compound, 9-cis-lycopene, and 13-cis-lycopene in tomato fruits. Believed to enhance isomerization via light-induced signal transduction or indirect hormonal regulation. | Greenhouse-grown tomato plants (Solanum lycopersicum), two varieties ('Plum Regal' and 'TAM-Hot-Ty'). |
| Chemical Isomerization [1] | Sulforaphane (food-grade catalyst) | Enhanced trans-lycopene conversion to over 60% cis-lycopene without organic solvents. | In vitro chemical process (specific experimental context not detailed). |
| Complexation [2] | β-cyclodextrins (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-CD) | Forms inclusion complexes, incorporating lycopene into cavities without chemical bonds. A shift in the Raman ν1 band (from 1510 cm⁻¹ to 1516 cm⁻¹) indicates disruption of lycopene-lycopene interactions, which can favor isomerization. | Lycopene extracted from fresh tomatoes, complexed with HP-CD, and analyzed via Raman spectroscopy and HPLC. |
| Thermal & Chemical Processing [3] [4] | Heat (during cooking/processing) and presence of acids, catalysts, or metal ions | Converts the natural all-trans lycopene structure to cis geometric isomers. The cis-isomer is 2.5 times better absorbed. | General food processing and in vitro conditions. |
Based on the study by Jha et al. (2025) [1]
Based on the study by Diska et al. (2025) [2]
Below is a flowchart summarizing the key steps in the experimental protocol for using light treatment to promote this compound formation.
Lycopene is inherently unstable due to its long system of conjugated double bonds. The all-*trans* form is the most stable in nature, but it can readily convert to various cis-isomers when exposed to specific environmental conditions [1]. This process is often undesirable for sample integrity but is also studied to improve bioavailability [2] [3].
The primary factors that induce isomerization and degradation are heat, light, and oxygen [4]. The table below summarizes how these factors contribute to instability and the recommended preventive measures.
| Factor | Effect on Lycopene | Preventive Measures |
|---|---|---|
| Light | Induces photoisomerization and photodegradation [2] [4] | Use amber or foil-wrapped vials; minimize light exposure during handling [5]. |
| Heat | Accelerates thermal isomerization and degradation (follows first-order kinetics) [4] | Store samples at low temperatures; avoid prolonged heating; optimize thermal treatment times [2]. |
| Oxygen | Leads to oxidative degradation [4] | Work under inert atmosphere (e.g., nitrogen); use sealed containers; degrade solvents. |
| Acids/Bases | Can cause isomerization and degradation [5] | Avoid saponification where possible; use neutral pH conditions [5]. |
| Organic Solvents | Some may promote instability [5] | Be aware of solvent choice; note instability in HPLC mobile phase [5]. |
Based on current literature, here are detailed methodologies to enhance the stability of your lycopene samples.
Here are some specific, actionable guides for frequent experimental challenges.
| Scenario | Problem | Solution |
|---|
| HPLC Analysis | Appearance of new, unexpected peaks (likely cis-isomers) during or after analysis. | • Use a temperature-controlled autosampler (≤4°C). • Keep vials in the dark until injection. • Analyze samples immediately after preparation. | | Sample Processing | Observed isomerization after a heating or extraction step. | • Strictly control heating temperature and time. • Consider using food-grade catalysts like sulforaphane from broccoli sprouts for controlled isomerization if that is the goal [2]. | | Long-Term Storage | Loss of lycopene content and color intensity over time. | • Store under inert atmosphere (e.g., N₂). • Divide into small, single-use aliquots to avoid freeze-thaw cycles. • Use airtight containers and store at -80°C. |
The following diagram maps the critical decision points and recommended practices for handling lycopene samples from preparation to storage, helping you systematically prevent isomerization.
If you need to monitor the isomeric profile of your samples, a robust HPLC method is essential. While a C18 column can be used, a C30 carotenoid column provides superior resolution of lycopene isomers [5] [6].
The following table summarizes the key experimental findings on the performance of different lycopene isomers.
| Isomer / Sample | Experimental Model | Key Performance Findings | Reference |
|---|---|---|---|
| 5-cis Lycopene | Density Functional Theory (Computational) | Ranked highest in antioxidant potential; most thermodynamically and kinetically favorable via HAT mechanism. [1] [2] | Karunarathna et al., 2025 |
| Lycopene (55% Z-isomers) | In vitro (DPPH/ABTS assays) & Cell Culture (HepG2) | Showed the highest antioxidant activity and most potent inhibition of human liver cancer cell growth. [3] | 2023 Study |
| Lycopene (Tangerine Tomato, 94% cis) | Human Clinical Trial (Crossover) | Markedly higher bioavailability (8.5-fold increase) compared to lycopene from red tomato juice (10% cis). [4] | Cooperstone et al., 2015 |
| all-trans Lycopene | Density Functional Theory (Computational) | Demonstrated lower antioxidant potential than the 5-cis isomer but higher than 9-cis and 13-cis. [1] [2] | Karunarathna et al., 2025 |
For researchers seeking to replicate or understand the context of these findings, here is a detailed breakdown of the key methodologies used in the cited studies.
This study used quantum mechanical calculations to predict and compare the antioxidant properties of lycopene isomers at a molecular level. [1] [2]
The workflow for this computational analysis can be visualized as follows:
This experimental study prepared and tested lycopene samples with varying Z-isomer content. [3]
The integrated workflow for this experimental study is summarized below:
The collective data from these studies provides a compelling, multi-faceted argument for the enhanced efficacy of lycopene cis-isomers:
For scientists aiming to utilize these findings in drug development or functional food design:
The following table summarizes the key characteristics of lycopene isomers relevant to their potential anti-cancer activity. A dominant theme in the literature is that cis-isomers, particularly 5-cis, possess greater bioavailability compared to the all-trans form, which is a critical factor for their biological activity inside the body [1] [2].
| Isomer | Key Characteristics & Role in Anti-Cancer Research |
|---|
| All-trans-Lycopene | - Most thermodynamically stable and predominant form in fresh plants [3].
While a direct "5-cis vs. others" activity comparison is not explicitly detailed, the research points to several important mechanisms through which cis-isomers, as a group, may exert anti-cancer effects.
The molecular mechanisms illustrated are supported by experimental evidence. For instance, one study showed that lycopene, in synergy with the drug docetaxel, inhibited insulin-like growth factor-1 receptor (IGF-1R) activation and suppressed anti-apoptotic protein survivin in prostate cancer cells [2]. Other studies confirm that lycopene can suppress matrix metalloproteinases (MMPs) to inhibit cancer cell invasion and modulate inflammatory pathways like NF-κB to resolve the pro-tumor inflammatory microenvironment [3].
The current evidence, while strong in some areas, has limitations that a research professional should consider:
The table below consolidates the key findings from a clinical study on lycopene isomers and an animal model investigation.
| Aspect | Human Study (in T2DM) [1] [2] [3] | Animal Study (in ApoE⁻/⁻ Mice) [4] |
|---|---|---|
| Study Design | Cross-sectional (n=105) | Dietary intervention (n=8/group) |
| Lycopene Isomers Measured | 5-cis-, 9-cis-, 13-cis-, and trans-lycopene | Total lycopene (supplemented at 0.1% w/w in HFD) |
| Key Inverse Association | Plaque burden with 5-cis-lycopene, all cis-isomers, trans-lycopene, and total lycopene (all p < 0.05) | Significant reduction in atherosclerotic lesion area in aortic sinus |
| Plaque Measurement Method | Carotid ultrasound; sum of maximum plaque heights | Oil Red O staining of aortic sinus lesions |
| Proposed Mechanism | Antioxidant and anti-inflammatory activities | Modulation of gut microbiota, improved intestinal barrier, reduced systemic inflammation |
| Relevant Biomarkers | Not significantly associated with standard lipid profiles | ↓ Serum LPS, D-LA, DAO; ↓ MCP-1, TNF-α, IL-1β, IL-6; ↑ ZO-1, Occludin |
For researchers looking to replicate or build upon these findings, here are the core methodologies used in these studies.
The following diagrams, created with Graphviz, illustrate the core relationships and mechanistic pathways discovered in these studies.
This diagram summarizes the key finding from the clinical cross-sectional study [1] [2] [3].
This diagram illustrates the mechanism of action proposed by the animal model study [4].
The evidence highlights a consistent anti-atherogenic role for lycopene, with 5-cis-lycopene emerging as a particularly important isomer in humans [1] [5]. The cross-sectional human study establishes a solid inverse correlation, while the animal research provides a plausible mechanistic explanation via the gut-heart axis, linking lycopene intake to improved gut health and reduced vascular inflammation [4].
A notable contrast between the studies is that the human trial found inverse associations specifically with plaque burden but not merely the presence or absence of plaque [1] [3]. This suggests lycopene's effect might be more relevant to moderating the progression and severity of existing atherosclerosis rather than solely its initiation.
A significant limitation of the current evidence is the cross-sectional nature of the key human finding, which can demonstrate association but not causation [1]. The field would greatly benefit from long-term randomized controlled trials to confirm if increasing lycopene intake, particularly the 5-cis isomer, directly causes a reduction in plaque burden and cardiovascular events.
The following table consolidates data from pivotal human intervention studies that directly compared the postprandial absorption of lycopene from sauces with different isomeric profiles.
| Study Reference & Sauce Type | Total Lycopene Dose | Isomer Profile (% cis) | Bioavailability Metric (AUC in nmol·h/L) |
|---|
| Cooperstone et al. (2015) [1] Tangerine Tomato Juice | 10 mg | 94% cis | Total Lycopene: ~8.5x higher than red juice | | Cooperstone et al. (2015) [1] Red Tomato Juice | 10 mg | 10% cis | (Baseline for comparison) | | Unlu et al. (2007) - Sauce B [2] [3] Heat-induced cis-rich | ~40 mg | 45% cis | Total Lycopene: 7.30 All-Trans: 3.50 Total cis: 3.80 | | Unlu et al. (2007) - Sauce A [2] [3] All-trans-rich | ~49 mg | 5% cis | Total Lycopene: 4.74 All-Trans: 2.76 Total cis: 1.98 |
The compelling data in the table above are derived from rigorously controlled clinical studies. Below are the methodologies for the two key experiments cited.
This study leveraged a natural tomato variant to compare isomer bioavailability.
This study used different processing techniques to create sauces with varying isomer profiles from the same tomato source.
The significantly higher bioavailability of Z-isomers is not random but is driven by well-understood physicochemical and physiological mechanisms. The following diagram illustrates this process.
The key mechanisms illustrated above are:
For researchers and product developers, these findings highlight several important points:
The following table summarizes the key experimental findings on the bioaccessibility of different lycopene isomers from the research.
| Isomer / Isomer Mixture | Reported Bioaccessibility | Experimental Context | Citation |
|---|
| Total Z-isomers (≥50%) | ~45% Partition Factor (PF) ~10x higher than all-trans | In vitro model using nanostructured lipid carriers. | [1] | | Individual Z-isomers | 13-Z > 9-Z > 5-Z > all-trans | In vitro bioaccessibility assay of tomato-based sauces. The bioaccessibility of all Z-isomers was higher than all-trans. | [2] | | Tangerine Tomato Juice (94% cis-isomers) | 47.7% Fractional Absorption (8.5x higher than red tomato juice) | Human clinical trial measuring lycopene in plasma triglyceride-rich lipoprotein fractions. | [3] | | *cis-Isomer-rich Sauce (45% *cis-isomers) | Significantly higher plasma response (AUC) for total, total cis-, and all-trans-lycopene. | Human clinical trial comparing postprandial absorption. | [4] |
A primary reason for the enhanced bioaccessibility of Z-isomers is their physical and chemical properties, which are more favorable for absorption than the all-trans form. The diagram below illustrates this mechanistic pathway.
The data presented comes from robust experimental models, both in vitro and in vivo. Here are the details of the core methodologies used in the cited research.
This common protocol simulates human digestion to estimate the fraction of a compound that is released from the food matrix and becomes available for absorption.
These studies directly measure the absorption of lycopene into the human body, providing the most relevant evidence for bioavailability.
While the superiority of Z-isomers as a group is clear, the current literature has a notable limitation: